Fexapotide
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
NX-1207 is an investigational new drug for BPH, whose chemical entity and mechanism of action remain undisclosed. |
|---|---|
CAS No. |
492447-54-8 |
Molecular Formula |
C90H163N27O25S |
Molecular Weight |
2055.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C90H163N27O25S/c1-15-48(12)68(95)84(137)110-60(41-67(123)124)81(134)105-55(28-31-64(93)119)75(128)104-56(29-32-65(94)120)77(130)115-69(47(10)11)85(138)111-59(39-45(6)7)80(133)113-62(42-118)82(135)103-54(27-23-37-101-90(98)99)76(129)116-70(49(13)16-2)86(139)108-52(25-19-21-35-92)73(126)109-58(38-44(4)5)79(132)106-57(30-33-66(121)122)78(131)117-71(50(14)17-3)87(140)107-51(24-18-20-34-91)72(125)102-53(26-22-36-100-89(96)97)74(127)114-63(43-143)83(136)112-61(88(141)142)40-46(8)9/h44-63,68-71,118,143H,15-43,91-92,95H2,1-14H3,(H2,93,119)(H2,94,120)(H,102,125)(H,103,135)(H,104,128)(H,105,134)(H,106,132)(H,107,140)(H,108,139)(H,109,126)(H,110,137)(H,111,138)(H,112,136)(H,113,133)(H,114,127)(H,115,130)(H,116,129)(H,117,131)(H,121,122)(H,123,124)(H,141,142)(H4,96,97,100)(H4,98,99,101)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,68-,69-,70-,71-/m0/s1 |
InChI Key |
BROGCIMRGWLMOO-SJPGHYFNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)O)N |
sequence |
IDQQVLSRIKLEIKRCL |
Synonyms |
fexapotide NX-1207 |
Origin of Product |
United States |
Foundational & Exploratory
Fexapotide Signaling in Prostate Cells: A Technical Guide to its Pro-Apoptotic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexapotide Triflutate (formerly known as NX-1207) is an investigational first-in-class therapeutic agent developed for the treatment of benign prostatic hyperplasia (BPH). Administered via a transrectal intraprostatic injection, this compound is designed to reduce prostate volume and alleviate the associated lower urinary tract symptoms (LUTS).[1][2] Its mechanism of action is centered on the targeted induction of programmed cell death, or apoptosis, selectively within the glandular epithelial cells of the prostate, while sparing surrounding stromal and neurovascular tissues.[3][4] This guide provides an in-depth look at the known signaling pathways activated by this compound, summarizes the available efficacy data, and outlines key experimental methodologies relevant to its mechanism of action.
Core Signaling Pathways of this compound
The primary mechanism of this compound is the induction of apoptosis in prostate glandular cells.[1] This process is not mediated by hormonal pathways or 5-alpha reductase inhibition. Instead, research indicates that this compound stimulates a cascade of intracellular events characteristic of programmed cell death. In vitro and in vivo studies have confirmed that cells treated with this compound show strong positivity for standard apoptotic markers, including caspases and Annexin V.
Published literature explicitly states that this compound stimulates three principal signaling pathways to execute this targeted cell death:
-
Tumor Necrosis Factor (TNF) Pathways: this compound is reported to activate TNF pathways, suggesting it may initiate apoptosis through an extrinsic, death-receptor-mediated route. This involves the activation of TNF ligands and receptors (such as TNF1, TNFSF6, CD70, and TNFRSF25) and adaptor proteins like TRAF2, TRAF3, TRAF4, and TRAF6. This cascade culminates in the activation of initiator caspases.
-
BCL-2 Family Pathways: The BCL-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. This compound treatment leads to the activation of pro-apoptotic members of this family, including BIK (Bcl-2-interacting killer) and HRK (Harakiri), alongside modulation of BCL2L10 and BCL3. This shifts the cellular balance in favor of apoptosis by promoting mitochondrial outer membrane permeabilization.
-
Caspase Pathways: Both the extrinsic and intrinsic pathways converge on the activation of caspases, the executioners of apoptosis. This compound stimulates the activation of initiator caspases-8 and -10 and the executioner caspase-7. The activation of these proteases leads to the cleavage of key cellular substrates, dismantling the cell in a controlled manner.
The following diagram illustrates the proposed signaling cascade initiated by this compound in prostate epithelial cells.
References
- 1. The potential for NX-1207 in benign prostatic hyperplasia: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NX-1207: a novel investigational drug for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. This compound Triflutate Induces Selective Prostate Glandular Pharmaco-Ablation in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Fexapotide Triflutate: A Technical Overview of its Molecular Characteristics and Pro-Apoptotic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexapotide triflutate (also known as NX-1207) is an investigational drug for the treatment of benign prostatic hyperplasia (BPH).[1][2] It is a first-in-class injectable protein designed to induce localized apoptosis (programmed cell death) in the prostate glandular epithelium, thereby reducing prostate volume and alleviating BPH symptoms.[3][4] This technical guide provides an in-depth overview of the molecular structure of this compound triflutate, its mechanism of action, and the experimental methodologies used to characterize it, based on publicly available data.
Molecular Structure and Properties
This compound is a 17-amino acid peptide.[5] The triflutate salt form is the active pharmaceutical ingredient. Due to its size and flexibility, a definitive three-dimensional structure determined by methods such as X-ray crystallography or NMR spectroscopy is not currently available in the public domain. However, its primary structure and key physicochemical properties have been characterized.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C100H168F15N27O35S | |
| Molecular Weight | 2625.63 g/mol | |
| Amino Acid Sequence | Ile-Asp-Gln-Gln-Val-Leu-Ser-Arg-Ile-Lys-Leu-Glu-Ile-Lys-Arg-Cys-Leu | |
| CAS Number | 1609252-56-3 (triflutate salt) | |
| Synonyms | NX-1207, NX 1207 |
Mechanism of Action: Induction of Apoptosis
This compound triflutate exerts its therapeutic effect by selectively inducing apoptosis in prostate glandular cells. This targeted cell death leads to a reduction in prostate volume without harming surrounding tissues such as nerves, bladder, rectum, and urethra. The mechanism is initiated by the activation of several key signaling pathways.
Signaling Pathways
Based on in vitro studies, this compound triflutate stimulates the following pro-apoptotic signaling pathways in prostate glandular epithelial cells:
-
Caspase Pathway: Activation of initiator and effector caspases is a central event in apoptosis. This compound has been shown to activate caspases 7, 8, and 10, as well as caspase recruitment domains 6, 11, and 14, and the pro-apoptotic protein DIABLO.
-
Tumor Necrosis Factor (TNF) Pathway: This pathway is a major regulator of inflammation and apoptosis. This compound treatment leads to the activation of TNF1, TNFSF6, TNFSF8, TNFSF9, CD70 ligands, and receptors TNFRSF19L, TNFRSF25, along with TRAF proteins (TRAF2, TRAF3, TRAF4, TRAF6).
-
B-cell lymphoma (BCL) Pathway: This family of proteins plays a critical role in regulating mitochondrial-mediated apoptosis. This compound activates the pro-apoptotic BCL-2 family members BIK, HRK, BCL2L10, and BCL3.
The culmination of these signaling events is the selective loss of cell membrane integrity, mitochondrial metabolic arrest, DNA fragmentation, and ultimately, cell death and removal.
References
- 1. Efficacy and safety of this compound triflutate in outpatient medical treatment of male lower urinary tract symptoms associated with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound triflutate: results of long-term safety and efficacy trials of a novel injectable therapy for symptomatic prostate enlargement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospective evaluation of this compound triflutate injection treatment of Grade Group 1 prostate cancer: 4-year results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. WO2020231777A1 - Method of treating lower urinary tract symptoms with this compound triflutate - Google Patents [patents.google.com]
Fexapotide (NX-1207): A Technical Whitepaper on its Discovery and Development for Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexapotide triflutate (formerly NX-1207) is a novel, first-in-class, injectable protein developed for the treatment of benign prostatic hyperplasia (BPH). Administered via a transrectal intraprostatic injection, this compound is designed to induce localized apoptosis in the glandular epithelium of the prostate, leading to a reduction in prostate volume and subsequent alleviation of lower urinary tract symptoms (LUTS). This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, mechanism of action, and experimental protocols associated with this compound. All quantitative data from key studies are summarized in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Benign prostatic hyperplasia is a common condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to bothersome LUTS.[1] Current treatment modalities include pharmacological agents and surgical interventions, which can be associated with systemic side effects or the risks of surgery and anesthesia. This compound was developed by Nymox Pharmaceutical Corporation as a minimally invasive, office-based treatment for BPH.[2][3] The therapeutic rationale is to achieve targeted ablation of hyperplastic prostatic tissue, thereby reducing the anatomical obstruction of the urethra and improving urinary flow, without the adverse effects of systemic drugs or surgery.[4]
Mechanism of Action: Induction of Apoptosis
This compound's primary mechanism of action is the selective induction of apoptosis, or programmed cell death, in the glandular cells of the prostate.[2] This targeted cell death leads to a reduction in prostate volume. Preclinical and in vitro studies have shown that this compound treatment is associated with the increased expression of key apoptosis markers. The proposed signaling cascade involves the activation of multiple pathways that converge on the execution of apoptosis.
Proposed Signaling Pathway
This compound is believed to initiate apoptosis through the activation of several key signaling pathways within the prostatic glandular epithelial cells. This includes the stimulation of caspase cascades, the tumor necrosis factor (TNF) pathway, and the B-cell lymphoma (BCL) pathway. The activation of these pathways leads to a loss of cell membrane integrity, mitochondrial metabolic arrest, and ultimately, cell fragmentation and loss.
Preclinical Development
Preclinical studies in animal models were crucial in establishing the initial safety and efficacy profile of this compound. These studies demonstrated that intraprostatic administration of this compound leads to selective apoptosis of prostatic glandular cells, with sparing of adjacent tissues.
Animal Studies
In studies involving Sprague-Dawley rats, direct intraprostatic injections of this compound were administered. Histological examination of the prostates at various time points post-injection revealed evidence of apoptosis within 24-72 hours. Over a period of 6 to 12 months, a near-total loss of glandular epithelium was observed, without adverse effects on adjacent nerves, blood vessels, or stroma.
In Vitro Studies
In vitro experiments using prostate cell lines treated with this compound have corroborated the in vivo findings, showing cellular changes consistent with apoptosis, such as nuclear bleb formation.
Clinical Development
This compound has undergone extensive clinical evaluation in Phase I, II, and III trials for the treatment of BPH. While early and mid-stage trials showed promising results, the pivotal Phase III studies reportedly did not meet their primary efficacy endpoints. However, long-term follow-up data has suggested sustained benefits in a subset of patients.
Phase II Clinical Trials
Two key Phase II trials, designated 0014 and 0016, provided initial evidence of this compound's efficacy and safety in patients with BPH. The 0014 study was a multicenter, randomized, double-blind, placebo-controlled trial that evaluated three different doses of this compound. The 0016 study was a non-inferiority trial comparing this compound to an active comparator.
| Study | Treatment Groups | Primary Endpoint | Key Findings |
| Phase II (0014) | This compound (2.5 mg, 5.0 mg, 10 mg), Placebo | Improvement in AUASI score at 90 days | The 2.5 mg dose showed a statistically significant mean improvement in AUASI score of 11.0 points compared to placebo (p=0.008). All doses showed a therapeutic effect. |
| Phase II (0016) | This compound (2.5 mg), this compound (0.125 mg) | Non-inferiority in AUASI score improvement | The 2.5 mg dose resulted in a mean reduction in AUASI score of 9.71 points at 90 days, which was superior to the 0.125 mg dose and non-inferior to the active comparator. |
Phase III Clinical Trials and Long-Term Follow-up
Two large, pivotal Phase III trials, NX02-0017 and NX02-0018, were conducted to further evaluate the efficacy and safety of a 2.5 mg dose of this compound compared to placebo. While the primary endpoints at one year were not met, long-term follow-up data from these studies, including crossover extensions (NX02-0020 and NX02-0022), have been reported.
| Study | Treatment Groups | Primary Endpoint | Long-Term Follow-up Findings (Mean 3.58 years) |
| Phase III (NX02-0017 & NX02-0018) | This compound (2.5 mg), Placebo | Change in IPSS from baseline at 365 days | The primary endpoint at 1 year was not met. However, long-term follow-up showed a statistically significant median improvement in IPSS of -5.2 for this compound vs. -3.0 for placebo (p < 0.0001). |
| Long-Term Follow-up | This compound (2.5 mg), Placebo | Incidence of BPH surgery and AUR | Reduced incidence of spontaneous Acute Urinary Retention (AUR) in the this compound group (1.08%) compared to placebo (5.63%) within 3 years (p=0.0058). Reduced incidence of prostate cancer in the this compound group (1.1%) compared to placebo (5.3%) after 4 years (p=0.0116). |
Safety and Tolerability
Across multiple clinical trials, this compound has demonstrated a favorable safety profile. Adverse events have been generally mild and transient, with no significant differences observed between this compound and placebo groups. The most common adverse events were related to the injection procedure itself, such as transient dysuria, hematuria, and hematospermia. Importantly, no significant systemic side effects or adverse effects on sexual function have been reported.
| Adverse Event Profile | |
| Common (Procedure-related) | Mild, transient dysuria, hematuria, hematospermia |
| Systemic | No significant systemic side effects reported |
| Sexual Function | No adverse effects on sexual function reported |
| Infections | No cases of urosepsis in this compound-treated patients in Phase III trials |
Experimental Protocols
Preclinical Animal Study Protocol (Rat Model)
A representative preclinical protocol for evaluating this compound in a rat model is as follows:
-
Animal Model: 2-month-old male Sprague-Dawley rats.
-
Anesthesia: Ether anesthesia followed by laparotomy.
-
Injection: Direct intraprostatic injection of 0.3 mL of this compound triflutate (at concentrations ranging from 0.1-2.0 mg/mL) or a control vehicle.
-
Sacrifice and Tissue Collection: Animals are sacrificed at predetermined intervals (e.g., 24 hours, 72 hours, 1 week, 4 weeks, 12 weeks, and 12 months).
-
Analysis: Prostates are excised, and volume is measured. Tissues are then fixed for histological analysis to assess for apoptosis (e.g., using TUNEL staining), and to examine the integrity of surrounding structures.
Clinical Trial Protocol (Phase III)
The general protocol for the Phase III clinical trials (NX02-0017 and NX02-0018) was as follows:
-
Patient Population: Males aged 45 years or older with a diagnosis of BPH, an International Prostate Symptom Score (IPSS) of ≥ 15, a prostate volume between 30 mL and 70 mL, and a maximum urinary flow rate (Qmax) of < 15 mL/sec.
-
Randomization: Patients were randomized in a 3:2 ratio to receive either this compound (2.5 mg) or placebo.
-
Blinding: The studies were double-blind, with patients, investigators, and study personnel blinded to the treatment allocation.
-
Administration: A single, office-based transrectal intraprostatic injection was administered under transrectal ultrasound (TRUS) guidance. The total volume of 10 mL was divided, with 5 mL injected into each side of the transition zone of the prostate using a 22-gauge needle.
-
Follow-up: Patients were followed for up to 365 days, with assessments of IPSS, Qmax, and prostate volume at various time points. Long-term follow-up was also conducted.
Conclusion
This compound triflutate represents a novel approach to the treatment of BPH, leveraging the targeted induction of apoptosis to reduce prostate volume and alleviate LUTS. While the pivotal Phase III trials did not meet their primary one-year endpoints, long-term follow-up data suggest a durable effect and a favorable safety profile. Further research may be warranted to identify patient populations most likely to benefit from this therapy and to further elucidate its precise molecular mechanism of action. The development of this compound underscores the potential for locally administered, minimally invasive therapies in the management of BPH.
References
Fexapotide Peptide: A Technical Guide to its Sequence, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexapotide triflutate is a novel injectable peptide therapy developed for the treatment of benign prostatic hyperplasia (BPH) and low-grade localized prostate cancer. Its core function lies in its ability to selectively induce apoptosis, or programmed cell death, in the glandular epithelial cells of the prostate, leading to a reduction in prostate volume and alleviation of associated lower urinary tract symptoms (LUTS). This technical guide provides a comprehensive overview of the amino acid sequence of this compound, its mechanism of action supported by preclinical and clinical data, and detailed experimental protocols relevant to its study.
This compound Peptide: Core Data
This compound is a synthetic peptide with a specific amino acid sequence crucial to its biological activity.
Amino Acid Sequence: ILE-ASP-GLN-GLN-VAL-LEU-SER-ARG-ILE-LYS-LEU-GLU-ILE-LYS-ARG-CYS-LEU
This sequence, presented in standard three-letter code, defines the primary structure of the this compound peptide.
Mechanism of Action: Selective Apoptosis Induction
This compound's therapeutic effect is achieved through the targeted induction of apoptosis in prostate glandular cells. This selective action spares surrounding stromal and nerve tissues, minimizing side effects commonly associated with other BPH treatments. In research studies, this compound has been shown to be associated with the increased expression of important apoptosis markers[1].
The proposed mechanism involves the activation of key signaling pathways that govern programmed cell death. While the complete signaling cascade is still under investigation, evidence points towards the involvement of the Tumor Necrosis Factor (TNF) receptor superfamily and the B-cell lymphoma 2 (Bcl-2) family of proteins. It is hypothesized that this compound binding initiates a cascade that ultimately leads to the activation of caspases, the executive enzymes of apoptosis.
Signaling Pathway Overview
The apoptotic signaling pathway initiated by this compound is believed to involve both extrinsic and intrinsic pathways.
Quantitative Data from Clinical Trials
Multiple Phase III clinical trials have demonstrated the safety and efficacy of this compound for the treatment of BPH. The following tables summarize key quantitative outcomes from these studies.
| Table 1: Improvement in International Prostate Symptom Score (IPSS) | ||
| Study Phase | Treatment Group | Mean IPSS Improvement from Baseline |
| Phase III (Long-term) | This compound | 5.7 points |
| Phase III (Long-term) | Placebo | 4.0 points (p < 0.0001) |
| Phase III (Re-injection) | This compound | 8.02 points |
| Table 2: Reduction in BPH-Related Interventions and Events | ||
| Outcome | This compound Group | Control/Placebo Group |
| Incidence of BPH Surgery (3 years) | 8.08% | 27.85% with oral medications (p < 0.0001)[2] |
| Incidence of Surgery or Acute Urinary Retention (AUR) (3 years) | 6.07% | 33.3% with oral medications (p < 0.0001)[2] |
| Incidence of AUR (Long-term) | 1.08% | Statistically significant reduction (p = 0.0058)[1][2] |
| Incidence of Prostate Cancer (Long-term) | 1.1% | Statistically significant reduction (p = 0.0116) |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the apoptotic effects of this compound. These should be adapted and optimized for specific laboratory conditions.
In Vitro Apoptosis Induction in LNCaP Cells
This protocol describes the treatment of a human prostate cancer cell line (LNCaP) with this compound to induce apoptosis for subsequent analysis.
Materials:
-
LNCaP cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound triflutate
-
Phosphate-buffered saline (PBS)
-
6-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed LNCaP cells in culture plates at a desired density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and dilute to the desired final concentrations in complete culture medium. A concentration of 2.5 mg/ml has been used in published studies.
-
Treatment: Remove the culture medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours) to assess the time-course of apoptosis induction.
-
Apoptosis Assessment: Following incubation, cells can be harvested and analyzed for apoptotic markers using techniques such as TUNEL assay, caspase activity assays, or Annexin V/Propidium Iodide staining.
TUNEL Assay for Apoptosis Detection in Prostate Tissue
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Formalin-fixed, paraffin-embedded prostate tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)
-
Wash buffers (e.g., PBS)
-
Counterstain (e.g., DAPI or Hematoxylin)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Permeabilization: Incubate sections with Proteinase K to permeabilize the tissue and allow for enzyme and substrate penetration.
-
Equilibration: Rinse the sections and incubate with an equilibration buffer to prepare the DNA ends for labeling.
-
Labeling: Apply the TUNEL reaction mixture and incubate in a humidified chamber to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA.
-
Stopping the Reaction: Stop the enzymatic reaction by washing with a stop buffer.
-
Detection: If using an indirect detection method, incubate with the appropriate detection reagent (e.g., streptavidin-HRP followed by a chromogen, or a fluorescently labeled antibody).
-
Counterstaining: Counterstain the nuclei with a suitable dye to visualize all cells in the tissue section.
-
Mounting and Visualization: Dehydrate the sections, mount with a coverslip, and visualize under a microscope. Apoptotic cells will show a positive signal (e.g., brown for chromogenic detection or bright fluorescence).
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorometric or colorimetric assay.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric)
-
Assay buffer
-
Microplate reader
Procedure:
-
Lysate Preparation: Prepare cell lysates from treated and control cells using a lysis buffer that preserves caspase activity.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a microplate, mix the cell lysate with the caspase-3 substrate and assay buffer.
-
Incubation: Incubate the plate at 37°C to allow the active caspase-3 to cleave the substrate.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal intensity is proportional to the caspase-3 activity.
-
Data Analysis: Normalize the readings to the protein concentration and compare the caspase-3 activity in this compound-treated samples to the controls.
Conclusion
This compound represents a significant advancement in the treatment of BPH, offering a minimally invasive, office-based procedure with a favorable safety profile. Its unique mechanism of inducing selective apoptosis in prostatic glandular tissue provides long-lasting symptomatic relief and reduces the need for more invasive surgical interventions. The data presented in this technical guide underscore the therapeutic potential of this compound and provide a foundation for further research and development in the field of urology.
References
An In-depth Technical Guide to the Early Preclinical Research of Fexapotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexapotide triflutate (FT), formerly known as NX-1207, is an investigational drug developed for the treatment of benign prostatic hyperplasia (BPH). It is administered via intraprostatic injection and is designed to selectively induce apoptosis in the glandular epithelium of the prostate, leading to a reduction in prostate volume and alleviating the symptoms of BPH. This technical guide provides a comprehensive overview of the early preclinical research on this compound, focusing on its mechanism of action, key experimental findings, and the methodologies employed in these foundational studies.
Core Mechanism of Action: Targeted Apoptosis
Preclinical research has established that the primary mechanism of action for this compound is the induction of programmed cell death, or apoptosis, specifically within the glandular cells of the prostate.[1][2][3][4][5] This targeted approach is crucial as it aims to spare surrounding tissues, including nerves, vasculature, and stromal cells, thereby minimizing potential side effects. In vitro and in vivo studies have demonstrated that this compound treatment leads to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies in rat and dog models, which were instrumental in demonstrating the efficacy and safety of this compound.
Table 1: Effect of this compound on Prostate Volume in Sprague Dawley Rats
| Treatment Group | Time Point | Mean Prostate Volume (mm³) | Standard Deviation | p-value (vs. Control) |
| This compound-treated (all concentrations) | < 7 days | 297.3 | 106.9 | <0.0001 |
| Control (vehicle) | < 7 days | 587.5 | 292.8 | N/A |
| This compound-treated (all frequencies, concentrations, and time intervals) | N/A | 476.8 | 310.3 | <0.0001 |
| Control (all time intervals) | N/A | 717.3 | 402.4 | N/A |
Data sourced from Averback et al., 2019.
Table 2: Effect of this compound on Prostate Weight in Beagle Dogs
| Treatment Group | Mean Prostate Weight (g) | Standard Deviation | p-value (vs. Control) | 95% Confidence Interval |
| Intraprostatic this compound | 5.21 | 1.8 | <0.01 | -5.1247 to -1.2153 |
| All Controls | 8.38 | 3.6 | N/A | N/A |
Data sourced from Averback et al., 2019.
Key Preclinical Experimental Protocols
Detailed methodologies were crucial in establishing the preclinical profile of this compound. The following sections outline the key experimental protocols used in these studies.
In Vivo Rat Studies
-
Animal Model: 371 two-month-old male Sprague Dawley rats were used.
-
Drug Administration: 268 rats received direct intraprostatic injections of this compound triflutate (0.3 mL of 0.1–2.0 mg/mL concentrations) under ether anesthesia with laparotomy. 103 control rats received vehicle injections.
-
Study Duration and Endpoints: Animals were sacrificed at various intervals ranging from 24 hours to 12 months post-injection. The primary endpoints were measurements of prostate volume and assessments of apoptosis, prostatic nerve structures, connective tissue stroma, and vasculature.
-
Histological Analysis:
-
Prostate glands were fixed in 10% formalin, embedded in paraffin, and sectioned.
-
Staining methods included:
-
Hematoxylin-eosin (H&E) for general morphology and assessment of apoptosis.
-
Bielschowsky silver method for the visualization of nerve fibers.
-
Immunohistochemical TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation, a key marker of apoptosis.
-
-
-
Prostate Volume Measurement: The volume was calculated by approximating the prostate to a sphere using the mean of eight perpendicular diameters measured from four sections.
In Vivo Dog Studies
-
Animal Model: A total of 30 beagle dogs were used in safety studies.
-
Drug Administration: 12 dogs received intraprostatic injections of this compound (0.28–1.6 mg/kg) via the transabdominal route with ultrasound guidance under anesthesia. 18 control dogs received either this compound administered to non-prostatic adjacent tissues or vehicle injections.
-
Safety Assessments: Standard plasma biochemical parameters, hematology measurements, and necropsy studies were conducted.
In Vitro Studies
-
Cell Lines: LNCaP human prostate cancer cells were used for in vitro experiments.
-
Electron Microscopy: Cells treated with this compound (2.5 mg/mL) for 24 hours were examined by electron microscopy to observe ultrastructural changes characteristic of apoptosis, such as nuclear blebbing.
-
RNA Quantification: RNA was isolated from treated and control cells using the Qiagen RNAeasy Kit with on-column DNase digestion and quantified spectrophotometrically.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound is understood to initiate apoptosis through the activation of several key signaling pathways. The diagram below illustrates the proposed mechanism.
Caption: this compound-induced apoptosis signaling cascade.
Preclinical Pharmacokinetics Workflow
The preclinical pharmacokinetic studies for this compound were designed to assess its absorption, distribution, metabolism, and excretion (ADME) profile. The workflow is depicted below.
Caption: Preclinical pharmacokinetic assessment workflow.
Histopathological Evaluation Workflow
The workflow for the histological assessment of prostate tissue following this compound administration is outlined in the following diagram.
Caption: Workflow for histopathological analysis.
Conclusion
The early preclinical research on this compound provides a strong foundation for its clinical development. In vivo studies in rats and dogs have demonstrated a significant and selective reduction in prostate volume and weight, driven by the targeted induction of apoptosis in glandular epithelial cells. The detailed experimental protocols, including specific histological and molecular techniques, have been crucial in elucidating the drug's mechanism of action and safety profile. Pharmacokinetic studies have confirmed the localized action of this compound with no detectable systemic exposure, further supporting its favorable safety profile. The activation of key apoptotic signaling pathways, including the caspase, TNF, and BCL pathways, provides a molecular basis for its therapeutic effect. These comprehensive preclinical findings have been instrumental in guiding the ongoing clinical evaluation of this compound as a novel treatment for benign prostatic hyperplasia.
References
- 1. This compound Triflutate Induces Selective Prostate Glandular Pharmaco-Ablation in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound triflutate in outpatient medical treatment of male lower urinary tract symptoms associated with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Triflutate Induces Selective Prostate Glandular Pharmaco-Ablation in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. nymox.com [nymox.com]
Fexapotide and its Role in Caspase-Mediated Apoptosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexapotide triflutate (FT) is a novel injectable protein therapy currently under investigation for the treatment of benign prostatic hyperplasia (BPH) and low-grade prostate cancer.[1][2] Its primary mechanism of action is the induction of programmed cell death, or apoptosis, in the targeted prostate glandular cells.[1][3] This targeted cell death leads to a reduction in prostate volume and subsequent alleviation of BPH symptoms. A critical component of this apoptotic process is the activation of a cascade of cysteine-aspartic proteases known as caspases. This technical guide provides an in-depth exploration of this compound's effect on caspase activation, detailing the known signaling pathways and providing standardized experimental protocols for the investigation of its pro-apoptotic activity.
Introduction to this compound-Induced Apoptosis
This compound is designed for intraprostatic administration, where it selectively targets glandular epithelial cells of the prostate.[1] Animal histopathology studies in rats and dogs have demonstrated that this compound induces apoptosis in these cells within 24 to 72 hours of administration, with a notable sparing of adjacent structures such as nerves, vascular elements, and stroma. This selective induction of apoptosis is central to its therapeutic effect. The apoptotic process is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. At the molecular level, this compound has been shown to be associated with the increased expression of key apoptosis markers.
This compound's Effect on Caspase Activation
The apoptotic cascade initiated by this compound involves the activation of specific caspase molecules. While detailed quantitative data on the fold-change of caspase activity following this compound treatment is not extensively available in public literature, studies have identified the key caspases involved in its mechanism.
Quantitative Data Summary
Publicly available research explicitly mentions the activation of specific caspases but does not provide quantitative metrics such as fold-increase in activity or IC50 values. The table below summarizes the currently known qualitative impact of this compound on caspase activation.
| Caspase | Role in Apoptosis | Reported Activation by this compound | Quantitative Data |
| Caspase-7 | Executioner Caspase | Yes | Not Publicly Available |
| Caspase-8 | Initiator Caspase (Extrinsic Pathway) | Yes | Not Publicly Available |
| Caspase-10 | Initiator Caspase (Extrinsic Pathway) | Yes | Not Publicly Available |
Table 1: Summary of this compound's Effect on Caspase Activation.
Signaling Pathways in this compound-Induced Apoptosis
This compound's induction of apoptosis is understood to involve multiple signaling pathways that converge on the activation of the caspase cascade. The primary pathways implicated are the tumor necrosis factor (TNF) pathway and the B-cell lymphoma (BCL) pathway.
Putative Signaling Cascade
The proposed mechanism involves this compound initiating a signaling cascade that likely engages extrinsic apoptotic pathways. This leads to the recruitment and activation of initiator caspases, such as caspase-8 and caspase-10. These initiator caspases then cleave and activate executioner caspases, including caspase-7, which are responsible for the systematic dismantling of the cell. The involvement of the BCL pathway suggests a potential interplay with the intrinsic apoptotic pathway as well.
Experimental Protocols for Caspase Activity Assays
The following section details a representative experimental protocol for a colorimetric caspase activity assay, which can be adapted to measure the activity of caspase-7, -8, and -10. This protocol is based on established methodologies for studying caspase activation.
Principle
Caspase activity assays typically utilize a specific peptide substrate that is recognized and cleaved by the caspase of interest. The peptide is conjugated to a chromophore, p-nitroaniline (pNA). Upon cleavage by the active caspase, pNA is released and produces a yellow color, which can be quantified by measuring the absorbance at 405 nm. The amount of pNA released is directly proportional to the caspase activity in the sample.
Materials
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Protein Assay Reagent (e.g., Bradford reagent)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)
-
Caspase-7 Substrate (Ac-DEVD-pNA)
-
Caspase-8 Substrate (Ac-IETD-pNA)
-
Caspase-10 Substrate (Ac-AEVD-pNA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
Detailed Method
-
Cell Culture and Treatment: Culture prostate glandular epithelial cells (e.g., LNCaP, PC-3) in appropriate media. Treat cells with varying concentrations of this compound for desired time points. Include an untreated control group.
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the cytosolic extract.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay method (e.g., Bradford assay).
-
Caspase Activity Assay:
-
In a 96-well microplate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume in each well to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the respective 4 mM caspase substrate (Ac-DEVD-pNA for caspase-7, Ac-IETD-pNA for caspase-8, or Ac-AEVD-pNA for caspase-10) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: The caspase activity can be expressed as the change in absorbance per microgram of protein per hour. The fold-increase in caspase activity in this compound-treated samples can be calculated by normalizing the data to the untreated control.
Conclusion
This compound represents a targeted therapy for BPH and low-grade prostate cancer that functions through the induction of apoptosis. A key molecular mechanism underlying its efficacy is the activation of the caspase cascade, specifically involving initiator caspases-8 and -10, and the executioner caspase-7. While the precise quantitative details of this activation are not yet fully elucidated in the public domain, the established involvement of these caspases provides a solid foundation for further research and development. The experimental protocols outlined in this guide offer a standardized approach for quantifying the pro-apoptotic effects of this compound and similar compounds, which is crucial for preclinical and clinical evaluation. Further investigation into the upstream signaling events and the intricate regulation of the BCL and TNF pathways will provide a more complete understanding of this compound's mechanism of action.
References
The Role of Tumor Necrosis Factor Pathways in the Pro-Apoptotic Action of Fexapotide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexapotide Triflutate (FT), a novel first-in-class injectable protein, has demonstrated significant efficacy and safety in the long-term treatment of benign prostatic hyperplasia (BPH). Its mechanism of action is centered on the selective induction of apoptosis in prostate glandular epithelial cells, leading to a reduction in prostate volume and alleviation of lower urinary tract symptoms (LUTS). A critical component of this mechanism involves the activation of the tumor necrosis factor (TNF) signaling pathways. This technical guide provides an in-depth analysis of the role of TNF pathways in the therapeutic action of this compound, summarizing available data, and presenting detailed signaling pathway diagrams and experimental methodologies for key assays.
Introduction to this compound Triflutate
This compound Triflutate is a new molecular entity designed for in-office administration via transrectal intraprostatic injection. Clinical trials have shown that FT is well-tolerated and provides lasting improvement in BPH symptoms. The therapeutic effect of this compound is achieved through a targeted pharmaco-ablation of hyperplastic prostatic glandular tissue. This process is highly selective, sparing surrounding nerves, vasculature, and stromal tissues, which contributes to its favorable safety profile. The core of this compound's action lies in its ability to initiate programmed cell death, or apoptosis, in the target cells.
The Central Role of Apoptosis in this compound's Mechanism of Action
Apoptosis is a controlled and programmed process of cell death that is essential for normal tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including BPH, which is characterized by excessive cell proliferation and reduced cell death. This compound selectively triggers the apoptotic cascade in the glandular epithelial cells of the prostate, leading to their removal and a subsequent reduction in the size of the gland. Research indicates that this compound treatment is associated with the increased expression of key apoptosis markers.
Involvement of the Tumor Necrosis Factor (TNF) Pathway
The induction of apoptosis by this compound is not a standalone event but is mediated through the activation of specific signaling cascades. Notably, studies have identified the involvement of the tumor necrosis factor (TNF) pathways. The mechanism involves the activation of a range of TNF-related proteins, including ligands and receptors, which are crucial initiators of the extrinsic apoptotic pathway.
Published research specifies that this compound's action is associated with the activation of the following TNF pathway components:
-
TNF Ligands: TNFα (TNF1), Fas Ligand (TNFSF6), TNFSF8, TNFSF9, and CD70.
-
TNF Receptors: TNFRSF19L, TNFRSF25.
-
Adaptor Proteins: TNF receptor-associated factors (TRAF) 2, 3, 4, and 6.[1][2][3]
The activation of these specific ligands, receptors, and adaptor proteins initiates a downstream signaling cascade that culminates in the activation of caspases and the execution of apoptosis.
This compound-Induced TNF Signaling Pathway
The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to the activation of downstream apoptotic machinery.
Caption: this compound-induced TNF signaling pathway leading to apoptosis.
Quantitative Data from Clinical Trials
While specific quantitative data on the molecular interactions of this compound with TNF pathway components are not publicly available, extensive clinical trial data provide evidence of its efficacy and safety.
| Parameter | This compound Group | Placebo Group | p-value | Reference |
| Long-Term IPSS Improvement (Median) | -5.2 | -3.0 | < 0.0001 | [1] |
| Incidence of Acute Urinary Retention (AUR) | 1.08% | 5.63% | 0.0058 | [1] |
| Incidence of Prostate Cancer | 1.1% | 5.3% | 0.0116 | |
| Need for BPH Intervention (vs. Oral Meds at 3 years) | 8.08% | 27.85% | < 0.0001 |
IPSS: International Prostate Symptom Score
Experimental Protocols
The following are generalized protocols for key experiments that are typically used to investigate the induction of apoptosis and the involvement of specific signaling pathways. While the exact protocols used for this compound are proprietary, these methodologies represent the standard approach in the field.
In Vitro Apoptosis Induction Assay
This workflow describes the general steps to assess the pro-apoptotic effect of a compound on prostate cancer cell lines.
Caption: General workflow for an in vitro apoptosis induction assay.
5.1.1. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
-
Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl termini of DNA breaks.
-
Methodology:
-
Prostate cells are cultured on coverslips and treated with this compound.
-
Cells are fixed with paraformaldehyde and permeabilized.
-
The cells are incubated with a reaction mixture containing TdT and fluorescently labeled dUTP.
-
Nuclei are counterstained with a DNA-binding dye (e.g., DAPI).
-
Apoptotic cells are visualized by fluorescence microscopy, appearing as brightly stained nuclei.
-
5.1.2. Annexin V/Propidium Iodide (PI) Staining
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine exposure.
-
Methodology:
-
Prostate cells are treated with this compound in a multi-well plate.
-
Cells are harvested and washed with a binding buffer.
-
Cells are incubated with FITC-conjugated Annexin V and PI.
-
The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Western Blot Analysis for TNF Pathway Proteins
-
Principle: To detect and quantify the expression levels of specific proteins in the TNF signaling pathway following this compound treatment.
-
Methodology:
-
Prostate cells are treated with this compound and lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for TNF pathway proteins (e.g., TRAF2, TRAF6, cleaved caspase-8).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified to determine changes in protein expression relative to a loading control (e.g., GAPDH, β-actin).
-
Conclusion
This compound Triflutate represents a significant advancement in the treatment of BPH, offering a minimally invasive and effective option for patients. Its mechanism of action, centered on the induction of apoptosis in prostatic glandular cells, is intricately linked to the activation of the tumor necrosis factor signaling pathways. The involvement of specific TNF ligands, receptors, and TRAF adaptor proteins underscores the targeted nature of this compound's therapeutic effect. While further research is needed to elucidate the precise quantitative molecular interactions, the existing data strongly support the role of the TNF pathway as a cornerstone of this compound's pro-apoptotic action. This understanding provides a solid foundation for future investigations and the development of next-generation therapies for prostatic diseases.
References
- 1. This compound triflutate: results of long-term safety and efficacy trials of a novel injectable therapy for symptomatic prostate enlargement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene expression profiling of human prostate cancer stem cells reveals a pro-inflammatory phenotype and the importance of extracellular matrix interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound triflutate in outpatient medical treatment of male lower urinary tract symptoms associated with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on B-cell Lymphoma (BCL) Pathways and the Pro-Apoptotic Agent Fexapotide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
B-cell lymphomas (BCL) represent a heterogeneous group of malignancies characterized by the abnormal proliferation of B-lymphocytes. A key factor in their pathogenesis is the dysregulation of signaling pathways that control cell survival and apoptosis, often leading to the overexpression of anti-apoptotic proteins of the B-cell lymphoma 2 (BCL-2) family. Fexapotide triflutate, a novel injectable drug, has been shown to induce programmed cell death (apoptosis) in prostatic tissues by modulating components of these very BCL-2 pathways. This technical guide provides a detailed overview of the core signaling pathways implicated in B-cell lymphoma, delves into the mechanism of action of this compound, and explores the theoretical intersection of this compound's pro-apoptotic activity with the survival mechanisms of B-cell lymphoma. While this compound has been primarily investigated in the context of prostate diseases, its demonstrated ability to activate pro-apoptotic BCL-2 family members presents a compelling rationale for its potential investigation as a therapeutic agent in B-cell malignancies. This document synthesizes the available preclinical and clinical data, details relevant experimental protocols, and visualizes the complex biological processes involved.
Core Signaling Pathways in B-cell Lymphoma
The survival and proliferation of both healthy and malignant B-cells are tightly controlled by a network of signaling pathways. In B-cell lymphomas, these pathways are frequently dysregulated, leading to uncontrolled growth and resistance to apoptosis.
B-cell Receptor (BCR) Signaling
The B-cell receptor is crucial for B-cell development, differentiation, and survival. In many B-cell lymphomas, the BCR signaling pathway is constitutively active, providing constant pro-survival signals. Antigen binding to the BCR initiates a signaling cascade involving the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by SRC family kinases like LYN. This leads to the recruitment and activation of spleen tyrosine kinase (SYK) and Bruton's tyrosine kinase (BTK).[1][2] Downstream of these kinases, several key pathways are activated that promote cell survival and proliferation, including the PI3K/AKT/mTOR and NF-κB pathways.[1][2][3]
The PI3K/AKT/mTOR Pathway
The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical downstream effector of BCR signaling and other growth factor receptors. Activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates AKT. AKT, in turn, phosphorylates a multitude of substrates that promote cell survival by inhibiting pro-apoptotic proteins and activating transcription factors involved in cell growth and proliferation.
The NF-κB Pathway
The nuclear factor-kappa B (NF-κB) pathway plays a pivotal role in the survival of many B-cell lymphoma subtypes by upregulating anti-apoptotic genes. In the canonical pathway, signals from the BCR lead to the formation of the CBM complex (CARD11-BCL10-MALT1), which activates the IKK complex. IKK then phosphorylates IκBα, leading to its degradation and the release of the NF-κB transcription factor to translocate to the nucleus and activate target genes that inhibit apoptosis.
The BCL-2 Family and Regulation of Apoptosis
The intrinsic (or mitochondrial) pathway of apoptosis is governed by the BCL-2 family of proteins. This family includes:
-
Anti-apoptotic proteins: BCL-2, BCL-XL, BCL-W, MCL-1, and BFL1/A1, which prevent apoptosis.
-
Pro-apoptotic effector proteins: BAX and BAK, which, when activated, oligomerize to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and caspase activation.
-
Pro-apoptotic BH3-only proteins: BIM, BID, PUMA, NOXA, BAD, BIK, and HRK, which act as sensors of cellular stress and initiate apoptosis by either directly activating BAX/BAK or by neutralizing the anti-apoptotic BCL-2 proteins.
In many B-cell lymphomas, the balance is tipped towards survival through the overexpression of anti-apoptotic proteins like BCL-2, which sequesters pro-apoptotic proteins and prevents cell death.
This compound Triflutate: Mechanism of Action
This compound triflutate (FT) is an injectable therapeutic agent that has been shown to induce apoptosis in glandular epithelial cells of the prostate. Its mechanism is characterized by a selective action that spares surrounding non-glandular tissues, including nerves and vasculature.
Induction of the Intrinsic Apoptotic Pathway
The primary mechanism of this compound is the induction of programmed cell death. Research indicates that this compound stimulates several key apoptotic signaling pathways. This includes the activation of caspases 7, 8, and 10, and the stimulation of tumor necrosis factor (TNF) pathways. Crucially for its potential relevance to B-cell lymphoma, this compound has been reported to stimulate BCL-2 family pathways through the activation of the pro-apoptotic BH3-only proteins BIK and HRK, as well as BCL2L10 and BCL3, in prostate glandular epithelial cells.
The activation of BIK and HRK would be expected to neutralize anti-apoptotic proteins like BCL-2 and BCL-XL, thereby liberating BAX and BAK to initiate mitochondrial outer membrane permeabilization and subsequent caspase activation, leading to cell death.
Quantitative Data
While there are no direct studies of this compound in B-cell lymphoma, quantitative data from its clinical development for benign prostatic hyperplasia (BPH) and prostate cancer provide insights into its biological activity and safety profile.
Table 1: this compound Efficacy in BPH (Phase III Long-Term Studies)
| Parameter | This compound 2.5 mg | Placebo | p-value | Reference(s) |
| IPSS Improvement from Baseline (mean points) | 5.7 | 4.0 | < 0.0001 | |
| IPSS Improvement with Re-injection (mean points) | 8.02 | N/A | N/A | |
| Incidence of BPH Surgery (at 3 years) | 5.22% (placebo crossover) | 16.44% (no crossover) | 0.0048 |
IPSS: International Prostate Symptom Score
Table 2: this compound Effect on Prostate Cancer Incidence (Phase III Studies)
| Parameter | This compound (at least one dose) | Placebo (no crossover) | p-value | Reference(s) |
| Prostate Cancer Incidence (at 4 years) | 1.1% (4/349) | 5.3% (5/95) | 0.0116 | |
| Progression to Surgery/Radiotherapy (Grade Group 1 PCa at 4 years) | 40% | 68.4% | 0.0374 | |
| Progression with Gleason Grade Increase (at 4 years) | 23.4% | 62.5% | 0.0064 |
Table 3: Preclinical Data on this compound-Induced Apoptosis
| Model | Treatment | Observation | Time Point | Reference(s) |
| Sprague-Dawley Rat Prostate | Intraprostatic FT Injection | Glandular elements reduced | 24 hours | |
| Sprague-Dawley Rat Prostate | Intraprostatic FT Injection | Gland size reduced | 72 hours - 12 months | |
| LNCaP Prostate Cancer Cells (in vitro) | FT 2.5 mg/ml | Prominent nuclear bleb formation | 48 hours |
Experimental Protocols
The study of B-cell lymphoma pathways and the pro-apoptotic effects of agents like this compound involves a range of cellular and molecular biology techniques.
Protocol for Apoptosis Detection by Annexin V/Propidium Iodide Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify the percentage of apoptotic cells in a B-cell lymphoma cell line following treatment with a test compound.
Materials:
-
B-cell lymphoma cell line (e.g., OCI-LY10, SU-DHL-4)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., this compound, dissolved in a suitable vehicle)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed B-cell lymphoma cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL and allow them to attach or stabilize overnight.
-
Treatment: Treat cells with the test compound at various concentrations for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
Cell Harvesting: Collect cells, including any floating cells in the supernatant, by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples on a flow cytometer within one hour of staining. Viable cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be positive for both stains.
Protocol for Western Blot Analysis of BCL-2 Family Proteins
This protocol allows for the detection and semi-quantification of specific pro- and anti-apoptotic proteins.
Objective: To determine the effect of a test compound on the expression levels of BCL-2, BAX, BIK, and other BCL-2 family proteins.
Materials:
-
Treated and untreated B-cell lymphoma cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCL-2, anti-BAX, anti-BIK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system. The intensity of the bands can be quantified using densitometry software and normalized to a loading control like β-actin.
Conclusion and Future Directions
The dysregulation of apoptotic pathways, particularly through the overexpression of anti-apoptotic BCL-2 family proteins, is a hallmark of B-cell lymphoma and a key mechanism of therapeutic resistance. This compound triflutate is a novel agent that induces apoptosis by activating pro-apoptotic BH3-only proteins, including BIK and HRK, within the BCL-2 family. Although the current research on this compound has been exclusively conducted in the context of prostate tissue, its mechanism of action directly targets a pathway of critical importance to the survival of malignant B-cells.
This presents a strong theoretical basis for investigating the efficacy of this compound, or similar pro-apoptotic agents, in preclinical models of B-cell lymphoma. Future research should focus on in vitro studies using a panel of B-cell lymphoma cell lines to determine the dose-dependent effects of this compound on cell viability and apoptosis. Furthermore, in vivo studies in xenograft or transgenic mouse models of B-cell lymphoma would be essential to evaluate its anti-tumor activity and safety profile in a more complex biological system. Such studies could pave the way for a new therapeutic approach for patients with B-cell malignancies, particularly those resistant to conventional therapies.
References
Cellular Targets of Fexapotide in Benign Prostatic Hyperplasia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexapotide triflutate (formerly known as NX-1207) is a novel, first-in-class injectable protein under investigation for the treatment of benign prostatic hyperplasia (BPH). Administered directly into the prostate, this compound offers a targeted therapeutic approach with a favorable safety profile. This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of this compound in BPH, with a focus on preclinical and clinical data, experimental methodologies, and the key signaling pathways involved.
This compound's primary mechanism of action is the induction of selective apoptosis in the glandular epithelial cells of the prostate.[1][2][3] This targeted cell death leads to a reduction in prostate volume, thereby alleviating the lower urinary tract symptoms (LUTS) associated with BPH.[3][4] Notably, this compound appears to spare surrounding stromal and neurovascular tissues, a key differentiator from more invasive BPH treatments.
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound in BPH.
Table 1: Preclinical Efficacy of this compound in a Rat Model of BPH
| Parameter | This compound Treatment | Control | Reference |
| Prostate Volume Reduction | 30-50% | No significant change |
Table 2: Clinical Efficacy of this compound in Phase III Trials for BPH
| Parameter | This compound (2.5 mg) | Placebo | p-value | Reference |
| International Prostate Symptom Score (IPSS) Change from Baseline (Long-Term Follow-up) | ||||
| Mean | -5.7 | -4.0 | < 0.0001 | |
| Median | -5.2 | -3.0 | < 0.0001 | |
| IPSS Change from Baseline at 10 Days | -5.8 | -4.6 | 0.0032 | |
| Incidence of Acute Urinary Retention (AUR) (Long-Term) | 1.08% | 5.63% | 0.0058 | |
| Incidence of Prostate Cancer (Long-Term) | 1.1% | 5.3% | 0.0116 | |
| Reduction in Need for BPH-related Surgery (3-year incidence) | 8.08% (vs. 27.85% for oral medications) | N/A | < 0.0001 | |
| Prostate Volume Change from Baseline (1 year) | -2.06% | No significant change | 0.0003 |
Signaling Pathways of this compound-Induced Apoptosis
This compound triggers programmed cell death in prostate glandular epithelial cells through the activation of several key signaling pathways. The primary mechanism involves the stimulation of the extrinsic and intrinsic apoptotic pathways.
Key Apoptotic Pathways Activated by this compound:
-
Caspase Pathways: this compound stimulates the activation of initiator caspases (caspase-8 and -10) and executioner caspases (caspase-7). It also upregulates caspase recruitment domains (CARDs) 6, 11, and 14, and DIABLO (Direct IAP-Binding protein with Low pI), which inhibits inhibitors of apoptosis proteins (IAPs).
-
Tumor Necrosis Factor (TNF) Pathways: The drug activates TNF receptor and ligand superfamilies, including TNFα, TNFSF6 (FasL), TNFSF8 (CD30L), TNFSF9 (4-1BBL), and CD70 ligands. It also engages with TNF receptors such as TNFRSF19L, TNFRSF25, and recruits TRAF (TNF receptor-associated factor) proteins (TRAF2, TRAF3, TRAF4, TRAF6).
-
B-cell lymphoma (BCL) Pathways: this compound modulates the BCL-2 family of proteins, promoting the activity of pro-apoptotic members like BIK (Bcl-2-interacting killer) and HRK (Harakiri), while also influencing the expression of BCL2L10 and BCL3.
Caption: Signaling pathway of this compound-induced apoptosis in prostate glandular cells.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Preclinical Evaluation in Rat Models
-
Animal Model: Studies have utilized 2-month-old male Sprague Dawley rats.
-
Intraprostatic Injection Protocol:
-
Anesthesia is induced using ether, followed by a laparotomy to expose the prostate.
-
A total of 0.3 mL of this compound triflutate (at concentrations ranging from 0.1 to 2.0 mg/mL) or a vehicle control is injected directly into the prostate.
-
The injections can be administered on varied schedules, including single injections or multiple injections over a period.
-
Animals are sacrificed at various time points (e.g., 24 hours, 72 hours, up to 12 months) for tissue analysis.
-
-
Assessment of Apoptosis:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Prostate tissue is fixed, embedded in paraffin, and sectioned.
-
Sections are deparaffinized and rehydrated.
-
Proteinase K is used for permeabilization.
-
The tissue is incubated with TdT enzyme and labeled nucleotides (e.g., BrdU-or FITC-tagged) to label DNA strand breaks.
-
Labeled cells are visualized using fluorescence or light microscopy. Positive staining (e.g., green fluorescence for FITC) indicates apoptotic cells.
-
-
Electron Microscopy:
-
Prostate tissue samples are fixed in glutaraldehyde, post-fixed in osmium tetroxide, dehydrated, and embedded in resin.
-
Ultrathin sections are cut and stained with uranyl acetate and lead citrate.
-
Sections are examined with a transmission electron microscope for ultrastructural changes characteristic of apoptosis, such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.
-
-
Caption: Experimental workflow for preclinical evaluation of this compound in a rat model.
Clinical Trial Methodology
-
Study Design: Phase III trials have been designed as randomized, double-blind, placebo-controlled studies.
-
Patient Population: Men with moderate to severe BPH (IPSS ≥ 15) are enrolled.
-
Treatment Administration: A single 2.5 mg dose of this compound triflutate is administered via a transrectal intraprostatic injection under ultrasound guidance.
-
Outcome Measures:
-
Primary Endpoint: Change in International Prostate Symptom Score (IPSS) from baseline.
-
Secondary Endpoints: Peak urinary flow rate (Qmax), prostate volume, incidence of acute urinary retention (AUR), and the need for BPH-related surgery.
-
-
Follow-up: Patients are followed for extended periods, with long-term data collected for up to 7 years.
Conclusion
This compound triflutate represents a targeted, minimally invasive therapeutic strategy for the management of BPH. Its primary cellular target is the glandular epithelium of the prostate, where it induces apoptosis through the activation of caspase, TNF, and BCL signaling pathways. This selective mechanism of action leads to a reduction in prostate volume and significant improvements in clinical symptoms, as demonstrated in both preclinical and extensive clinical trials. The data presented in this guide underscore the potential of this compound as a valuable addition to the BPH treatment landscape, offering a favorable safety and efficacy profile for a broad range of patients. Further research into the nuanced molecular interactions of this compound will continue to elucidate its full therapeutic potential.
References
- 1. This compound triflutate: results of long-term safety and efficacy trials of a novel injectable therapy for symptomatic prostate enlargement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound triflutate in outpatient medical treatment of male lower urinary tract symptoms associated with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nymox.com [nymox.com]
- 4. io.nihr.ac.uk [io.nihr.ac.uk]
Methodological & Application
Application Notes and Protocols for Designing Preclinical Experiments with Fexapotide in Animal Models of Benign Prostatic Hyperplasia (BPH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexapotide Triflutate (FT), also known as NX-1207, is an investigational drug that has shown promise in the treatment of benign prostatic hyperplasia (BPH).[1][2] Its mechanism of action involves the induction of apoptosis, or programmed cell death, specifically in the glandular epithelial cells of the prostate.[3][4] This targeted approach leads to a reduction in prostate volume, thereby alleviating the lower urinary tract symptoms (LUTS) associated with BPH.[1] Preclinical studies in animal models are crucial for further elucidating the efficacy, safety, and molecular mechanisms of this compound. These application notes provide detailed protocols for designing and conducting experiments with this compound in well-established rat and canine models of BPH.
Mechanism of Action: Induction of Apoptosis
This compound selectively targets prostatic glandular cells, triggering apoptosis. This process is characterized by cellular shrinkage, nuclear condensation, and the formation of apoptotic bodies, which are subsequently cleared by phagocytes. While the precise signaling cascade initiated by this compound is not fully detailed in the public domain, it is known to be associated with the increased expression of key apoptosis markers. The proposed mechanism involves the activation of intracellular pathways that lead to controlled cell death without causing significant inflammation or damage to surrounding tissues, such as nerves, blood vessels, and the stroma.
Figure 1: Proposed mechanism of action for this compound in inducing apoptosis in prostate glandular cells.
Experimental Protocols
I. Testosterone-Induced BPH Rat Model
The testosterone-induced BPH model in rats is a widely used and well-characterized model that mimics key features of human BPH.
A. Induction of BPH
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment.
-
Castration (Optional but Recommended): To ablate endogenous testosterone, bilateral orchiectomy can be performed. Allow a one-week recovery period post-surgery. While some studies suggest castration is not essential, it can lead to a more robust and reproducible model.
-
Testosterone Administration: Administer testosterone propionate (TP) dissolved in a vehicle such as corn oil or olive oil.
-
Dosage: 3 mg/kg to 25 mg/kg body weight. A higher dose of 20-25 mg/kg is reported to produce more significant hyperplasia.
-
Route: Subcutaneous (s.c.) injection.
-
Frequency and Duration: Daily for 3 to 4 weeks.
-
B. This compound Treatment
-
Timing of Treatment: Initiate this compound treatment after the successful induction of BPH (i.e., after 3-4 weeks of TP administration).
-
This compound Formulation: Reconstitute lyophilized this compound Triflutate in sterile phosphate-buffered saline (PBS), pH 7.4.
-
Administration:
-
Route: Direct intraprostatic injection.
-
Surgical Procedure: Anesthetize the rat and perform a laparotomy to expose the prostate gland.
-
Injection Volume and Concentration: Inject a total volume of 0.3 mL, with concentrations ranging from 0.1 to 2.0 mg/mL. The injection can be divided between the different lobes of the prostate.
-
Injection Schedule: A single injection is often sufficient to induce apoptosis. However, varied schedules, such as weekly injections for a month, have also been explored.
-
-
Control Groups:
-
Sham (no castration, no TP, vehicle injection).
-
BPH control (castration, TP administration, vehicle injection).
-
Vehicle control for this compound (BPH rats receiving intraprostatic injection of PBS).
-
C. Endpoint Measurements and Analysis
-
Prostate Weight and Volume: At the end of the study, euthanize the animals and carefully dissect the prostate gland. Record the wet weight and measure the volume.
-
Histopathology: Fix the prostate tissue in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. Analyze for glandular hyperplasia, epithelial and stromal changes, and signs of apoptosis.
-
Immunohistochemistry (IHC): Stain tissue sections for markers of apoptosis such as Caspase-3, TUNEL, and Bcl-2 family proteins to confirm and quantify apoptosis.
-
Biochemical Analysis: Measure serum levels of prostate-specific antigen (PSA) and testosterone.
Figure 2: Experimental workflow for this compound studies in a testosterone-induced BPH rat model.
II. Spontaneous BPH Canine Model
The dog is one of the few species that develops spontaneous BPH with age, making it a highly relevant preclinical model.
A. Animal Selection
-
Breed: Beagles are commonly used due to their manageable size and well-documented physiology.
-
Age and Status: Use older (typically >5 years), intact male dogs with naturally occurring BPH.
-
Diagnosis: Confirm BPH through clinical signs (e.g., hematuria, tenesmus), digital rectal examination, and transabdominal ultrasonography to assess prostate size and parenchyma.
B. This compound Treatment
-
This compound Formulation: Reconstitute lyophilized this compound Triflutate in sterile PBS, pH 7.4.
-
Administration:
-
Route: Intraprostatic injection.
-
Procedure: The injection can be performed under transabdominal ultrasound guidance. A needle is passed through the abdominal wall directly into the prostate.
-
Dosage and Volume: Specific dosage and volume for this compound in canine BPH models are not well-documented in publicly available literature. Pilot studies are recommended to determine the optimal dose. Based on clinical trials in humans, a multi-point injection strategy targeting the transition zone of each lobe could be considered.
-
C. Endpoint Measurements and Analysis
-
Prostate Volume: Monitor prostate volume via transabdominal ultrasonography at baseline and at various time points post-treatment.
-
Clinical Signs: Observe for improvement in clinical signs associated with BPH.
-
Semen Analysis: If reproductive function is a concern, semen quality can be assessed before and after treatment.
-
Histopathology (if terminal study): In terminal studies, perform histopathological analysis of the prostate as described for the rat model.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment and control groups.
Table 1: Example Data Summary for Rat BPH Model
| Group | N | Initial Prostate Weight (g) | Final Prostate Weight (g) | % Change in Prostate Weight | Prostate Volume (mm³) | Serum PSA (ng/mL) |
| Sham | 10 | |||||
| BPH Control | 10 | |||||
| This compound (Low Dose) | 10 | |||||
| This compound (High Dose) | 10 |
Table 2: Histopathological Scoring of Rat Prostates
| Group | Glandular Hyperplasia Score (0-4) | Epithelial Height (µm) | Stromal Proliferation Score (0-4) | Apoptotic Index (%) |
| Sham | ||||
| BPH Control | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) |
Expected Outcomes
In preclinical studies, this compound has been shown to cause a significant reduction in prostate volume in rats, in the range of 30-50%, which is evident as early as 72 hours post-injection and can persist for up to 12 months. Histological analysis reveals extensive apoptosis of the glandular epithelium with a sparing of the surrounding stroma and neurovascular structures. Similar effects on prostate weight have been noted in beagle dogs.
Conclusion
The protocols outlined in these application notes provide a framework for designing and conducting robust preclinical studies to evaluate the efficacy and mechanism of action of this compound in established animal models of BPH. The testosterone-induced rat model offers a reproducible and relatively high-throughput option, while the spontaneous canine BPH model provides a more clinically relevant context for translational research. Careful experimental design, including appropriate control groups and comprehensive endpoint analysis, is essential for generating high-quality data to support the continued development of this compound as a novel treatment for BPH.
References
Application Notes and Protocols for Fexapotide in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the appropriate use of Fexapotide in preclinical rat studies, focusing on dosage, administration, and expected outcomes. The detailed protocols herein are intended to ensure reproducibility and accuracy in experimental design.
Introduction
This compound triflutate (FT), also known as NX-1207, is an injectable protein therapeutic investigated for the treatment of benign prostatic hyperplasia (BPH) and low-grade prostate cancer.[1][2] Its mechanism of action is the induction of selective apoptosis in prostate glandular epithelial cells, leading to a reduction in prostate volume without harming adjacent tissues such as nerves, blood vessels, and stroma.[3][4][5] Animal studies, particularly in rats, have been instrumental in elucidating the pharmacodynamics and safety profile of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound administration in rat studies, based on available literature.
Table 1: this compound Dosage and Administration in Sprague-Dawley Rats
| Parameter | Value | Source |
| Animal Model | 2-month-old male Sprague-Dawley rats | |
| Route of Administration | Intraprostatic injection via laparotomy | |
| Dosage Concentration | 0.1 - 2.0 mg/mL | |
| Injection Volume | 0.3 mL per prostate | |
| Vehicle | Phosphate-Buffered Saline (PBS), pH 7.4 |
Table 2: Experimental Timelines and Observed Effects
| Time Point After Injection | Observed Effect | Source |
| 24 - 72 hours | Onset of apoptosis in prostatic glandular cells. | |
| 72 hours | Significant apoptotic cell loss, 30-50% decrease in prostate volume. | |
| 1 week | Continued apoptotic activity. | |
| 3 months | Prostatic atrophy with preservation of nerve fibers. | |
| 6 - 12 months | Near-total loss of glandular epithelium with significant prostate shrinkage. |
Experimental Protocols
Animal Model for Benign Prostatic Hyperplasia (BPH)
A common method for inducing BPH in rats to test the efficacy of this compound is through the administration of testosterone.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Animals are castrated or undergo a sham surgery.
-
Following a 7-day recovery period, the castrated rats are subcutaneously injected daily with testosterone propionate (25 mg/kg in olive oil) for 4 weeks to induce prostatic hyperplasia. Sham-operated animals receive olive oil injections as a control.
-
This compound Administration via Laparotomy and Intraprostatic Injection
This surgical procedure allows for direct and precise injection of this compound into the rat prostate.
-
Anesthesia: Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).
-
Surgical Preparation:
-
Shave the abdominal area and sterilize the surgical site using alternating scrubs of an antiseptic solution (e.g., povidone-iodine) and 70% ethanol.
-
Place the animal in a supine position on a sterile surgical drape.
-
-
Laparotomy:
-
Make a midline incision of approximately 2-3 cm through the skin and abdominal wall to expose the peritoneal cavity.
-
Gently retract the intestines and bladder to visualize the prostate gland, which is located at the base of the bladder.
-
-
Intraprostatic Injection:
-
Using a sterile syringe with a small gauge needle (e.g., 30-gauge), carefully inject 0.3 mL of the this compound solution (0.1-2.0 mg/mL in PBS) directly into the ventral and/or dorsolateral lobes of the prostate.
-
To prevent leakage, inject slowly and hold the needle in place for a few seconds before withdrawal.
-
-
Closure and Post-Operative Care:
-
Close the abdominal wall and skin in separate layers using appropriate suture material.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal closely during recovery for any signs of distress or complications.
-
Assessment of Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation:
-
Euthanize the rats at the desired time points and dissect the prostate glands.
-
Fix the prostate tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
-
Staining Protocol (for Paraffin-Embedded Sections):
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Permeabilization: Incubate slides with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature to retrieve antigens.
-
TUNEL Reaction:
-
Incubate sections with TUNEL reaction mixture containing TdT enzyme and labeled nucleotides (e.g., FITC-dUTP) for 60 minutes at 37°C in a humidified chamber.
-
-
Detection:
-
For fluorescence, mount with a DAPI-containing medium and visualize under a fluorescence microscope.
-
For chromogenic detection, incubate with an anti-label antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a substrate (e.g., DAB) to produce a colored precipitate.
-
-
Counterstaining: Counterstain with a suitable nuclear stain (e.g., hematoxylin or methyl green) if desired.
-
Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.
-
Assessment of Nerve Fiber Integrity (Bielschowsky's Silver Stain)
This staining method is used to visualize nerve fibers and assess any potential damage from the treatment.
-
Tissue Preparation: Use paraffin-embedded prostate sections as prepared for the TUNEL assay.
-
Staining Protocol:
-
Deparaffinization and Rehydration: As described above.
-
Sensitization: Incubate sections in 10-20% silver nitrate solution at 37-40°C for 15-30 minutes in the dark.
-
Ammoniacal Silver Treatment: Incubate sections in an ammoniacal silver solution at 37-40°C for approximately 30 minutes.
-
Reduction: Place slides in a developer solution containing a reducing agent (e.g., formaldehyde) until the sections turn a dark brown/black color.
-
Toning and Fixing: Tone the sections with gold chloride and fix with sodium thiosulfate.
-
Dehydration and Mounting: Dehydrate and mount as described previously.
-
Visualizations
References
- 1. Efficacy and safety of this compound triflutate in outpatient medical treatment of male lower urinary tract symptoms associated with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nymox.com [nymox.com]
- 3. researchgate.net [researchgate.net]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Ronald F. Tutrone, Jr., MD, FACS | this compound for BPH [grandroundsinurology.com]
Fexapotide: Application Notes and Protocols for Stability and Storage in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for the investigational drug fexapotide triflutate. The included protocols are based on established methodologies for peptide and protein drug stability testing and are intended to guide researchers in maintaining the integrity of this compound for experimental use.
Introduction to this compound
This compound triflutate (also known as NX-1207) is an injectable therapeutic agent that has been investigated for the treatment of benign prostatic hyperplasia (BPH).[1][2][3] It is a novel molecular entity that functions by inducing apoptosis, or programmed cell death, in the glandular cells of the prostate.[1] This targeted mechanism leads to a reduction in prostate volume, thereby alleviating the symptoms associated with BPH.[3] this compound is a protein-based therapeutic and, like other biologics, its stability is a critical factor for maintaining potency and safety.
This compound Stability Profile
While specific, publicly available quantitative stability data for this compound is limited, general guidelines for peptide and protein therapeutics can be applied. The stability of this compound is influenced by several factors, including temperature, pH, light exposure, and agitation. Degradation can occur through various pathways such as oxidation, hydrolysis, deamidation, and aggregation.
Recommended Storage Conditions
For research purposes, it is crucial to adhere to appropriate storage conditions to ensure the integrity of this compound. The following table summarizes the recommended storage conditions based on general knowledge of peptide stability.
| Condition | Temperature | Duration | Notes |
| Long-Term Storage | -20°C | Months to years | Lyophilized powder or frozen solution. Protect from light. |
| Short-Term Storage | 2-8°C | Days to weeks | Reconstituted solution or ready-to-use formulation. Protect from light. Avoid repeated freeze-thaw cycles. |
| Shipping | Ambient Temperature | A few weeks | Shipped as a non-hazardous chemical, stable for the duration of typical shipping and customs clearance. |
| Stock Solution | 0-4°C or -20°C | Short-term (days to weeks) at 0-4°C, or long-term (months) at -20°C. | Protect from light. |
Factors Affecting this compound Stability
| Factor | Effect on Stability | Mitigation Strategies |
| Temperature | Elevated temperatures can lead to denaturation, aggregation, and increased rates of chemical degradation. Freeze-thaw cycles can also cause physical instability. | Store at recommended refrigerated or frozen conditions. Avoid temperature excursions and repeated freeze-thaw cycles. |
| pH | Deviations from the optimal pH range can lead to hydrolysis, deamidation, and other chemical modifications. | Maintain the recommended pH of the formulation buffer. |
| Light Exposure | Exposure to UV and visible light can cause photo-oxidation and degradation of the peptide. | Store in light-protected containers (e.g., amber vials) and minimize exposure to light during handling. |
| Oxidation | Susceptible amino acid residues can be oxidized, leading to loss of biological activity. | Use of antioxidants in the formulation and purging with inert gas (e.g., nitrogen) can minimize oxidation. |
| Mechanical Stress | Agitation, such as shaking or stirring, can induce protein unfolding and aggregation. | Handle with care, avoid vigorous shaking. Use gentle mixing techniques when reconstituting or diluting. |
Experimental Protocols for Stability Assessment
The following protocols are generalized procedures for assessing the stability of peptide drugs like this compound. These should be adapted and validated for specific research needs.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.
Materials:
-
This compound drug substance or product
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Photostability chamber
-
Temperature-controlled chambers/incubators
-
Appropriate analytical instrumentation (e.g., HPLC, MS)
Methodology:
-
Acid and Base Hydrolysis:
-
Incubate this compound solutions with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperatures (e.g., 40°C, 60°C) for various time points.
-
Neutralize the samples before analysis.
-
-
Oxidation:
-
Expose this compound solutions to 0.1% - 3% H2O2 at room temperature for different durations.
-
-
Thermal Degradation:
-
Store solid this compound and its solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) and various humidity levels.
-
-
Photostability:
-
Expose this compound solutions to light conditions as specified in ICH guideline Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Analysis:
-
Analyze the stressed samples at different time points using stability-indicating methods like RP-HPLC, SEC-HPLC, and Mass Spectrometry to identify and quantify degradants.
-
Protocol for Analytical Stability Testing using HPLC
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and stability of peptide drugs.
Objective: To quantify the amount of intact this compound and its degradation products over time under specific storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare this compound samples at a known concentration in the formulation buffer.
-
Store the samples under the desired stability conditions (e.g., long-term, accelerated).
-
-
Chromatographic Conditions (Example for RP-HPLC):
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 280 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
At each time point, inject the samples into the HPLC system.
-
Calculate the percentage of the main peak area (intact this compound) relative to the total peak area.
-
Identify and quantify any new peaks corresponding to degradation products.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound is known to induce apoptosis in prostate glandular cells by activating several key signaling pathways.
Caption: this compound-induced apoptosis signaling cascade.
Experimental Workflow for this compound Stability Testing
The following diagram illustrates a typical workflow for conducting a comprehensive stability study of this compound.
Caption: General workflow for this compound stability assessment.
References
Application Notes and Protocols: Preparing Fexapotide Solutions for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexapotide triflutate is a novel injectable protein therapeutic currently under investigation for the treatment of benign prostatic hyperplasia (BPH) and low-grade localized prostate cancer.[1][2] Its primary mechanism of action is the induction of selective apoptosis in prostate glandular epithelial cells, leading to a reduction in prostate volume.[3] In vitro studies are crucial for elucidating the molecular mechanisms of this compound and evaluating its efficacy in various prostate cancer cell lines. This document provides detailed protocols for the preparation of this compound solutions and their application in common cell culture assays.
Mechanism of Action: Apoptosis Induction
This compound selectively induces programmed cell death (apoptosis) in prostate glandular cells. This process is mediated through the activation of several key signaling pathways:
-
Caspase Pathways: this compound stimulates the activation of initiator caspases (caspase-8 and -10) and executioner caspase-7.
-
Tumor Necrosis Factor (TNF) Pathways: The activation of TNF receptors and their associated ligands is also implicated in this compound-induced apoptosis.
-
B-cell lymphoma (BCL) Pathways: this compound modulates the expression and activity of BCL-2 family proteins, including the activation of pro-apoptotic members such as BIK, HRK, BCL2L10, and BCL3.
The culmination of these signaling events leads to the characteristic hallmarks of apoptosis, including cell membrane blebbing, DNA fragmentation, and the formation of apoptotic bodies.
Data Presentation
The following table summarizes the available quantitative data for this compound in in-vitro studies.
| Parameter | Cell Line | Concentration | Time Point | Observation | Reference |
| Apoptosis Induction | LNCaP | 2.5 mg/mL | 24-72 hours | Induction of apoptosis, confirmed by TUNEL staining and electron microscopy showing nuclear blebbing. | |
| Clinical Trial Dose | N/A (Prostate Injection) | 2.5 mg or 15 mg in 10 mL | Single injection | Reduction in BPH symptoms and inhibition of prostate cancer progression. |
Experimental Protocols
Preparation of this compound Triflutate Solutions
This compound triflutate is typically supplied as a lyophilized powder. Proper reconstitution is critical for maintaining its biological activity.
Materials and Reagents:
-
This compound triflutate (lyophilized powder)
-
Sterile, nuclease-free water or sterile Phosphate Buffered Saline (PBS)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile, low-protein binding microcentrifuge tubes
-
Sterile, filtered pipette tips
Protocol for Reconstitution of Lyophilized this compound:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for 15-30 minutes before opening to prevent condensation.
-
Solvent Addition: Based on clinical trial information where this compound is reconstituted in sterile phosphate buffered saline, it is recommended to use sterile PBS or sterile, nuclease-free water for reconstitution to prepare a stock solution. For example, to prepare a 10 mg/mL stock solution, add the appropriate volume of sterile PBS or water to the vial.
-
Dissolution: Gently swirl the vial to dissolve the powder. Avoid vigorous shaking or vortexing, which can cause protein denaturation. If necessary, let the vial sit at room temperature for 15-30 minutes with occasional gentle agitation to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the reconstituted stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).
Protocol for Preparation of Working Solutions:
-
Thaw a frozen aliquot of the this compound stock solution on ice.
-
Calculate the required volume of the stock solution to achieve the desired final concentration in your cell culture assay.
-
Dilute the stock solution directly into the complete cell culture medium to prepare the final working solution. For example, to treat cells with 2.5 mg/mL this compound, dilute the 10 mg/mL stock solution 1:4 in the cell culture medium.
-
Gently mix the working solution by pipetting up and down.
-
Use the freshly prepared working solution immediately for your cell culture experiments.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials and Reagents:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed prostate cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete cell culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Treatment: The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to prepare the this compound stock solution).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials and Reagents:
-
Prostate cancer cells
-
Chamber slides or coverslips
-
This compound working solutions
-
TUNEL assay kit (commercially available)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed prostate cancer cells on chamber slides or coverslips. Once attached, treat the cells with the desired concentrations of this compound for the appropriate duration (e.g., 48 hours).
-
Fixation: Wash the cells with PBS and fix them with fixation solution for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize them with permeabilization solution for 2-5 minutes on ice.
-
TUNEL Staining: Follow the manufacturer's protocol for the TUNEL assay kit to label the fragmented DNA. This typically involves an incubation step with Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Mount the slides and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence from the labeled DNA fragments.
-
Quantification: Quantify the percentage of TUNEL-positive cells by counting the number of fluorescent cells relative to the total number of cells in several fields of view.
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. Efficacy and safety of this compound triflutate in outpatient medical treatment of male lower urinary tract symptoms associated with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospective evaluation of this compound triflutate injection treatment of Grade Group 1 prostate cancer: 4-year results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ronald F. Tutrone, Jr., MD, FACS | this compound for BPH [grandroundsinurology.com]
Methodology of Fexapotide Phase III Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the methodology employed in the Phase III clinical trials of Fexapotide (NX-1207), an investigational injectable therapy for the treatment of symptomatic benign prostatic hyperplasia (BPH). The information is compiled from published long-term safety and efficacy trial data.
Mechanism of Action
This compound triflutate is a novel protein injectable designed for the office-based treatment of BPH.[1] Its mechanism of action involves the selective induction of apoptosis, or programmed cell death, in the glandular cells of the prostate.[2][3] This targeted cell death leads to a reduction in prostate volume, thereby alleviating the lower urinary tract symptoms (LUTS) associated with BPH.[3][4] The pro-apoptotic effect is localized to the prostate tissue, with studies showing no detectable levels of the drug in plasma following injection. Animal safety studies have indicated no adverse effects on surrounding tissues such as the urethra, bladder, rectum, or periprostatic nerves.
Phase III Clinical Trial Design
The this compound Phase III clinical program consisted of two pivotal, randomized, double-blind, placebo-controlled, parallel-group trials (NX02-0017 and NX02-0018) conducted at 72 sites in the United States. These trials were designed to assess the long-term safety and efficacy of a single transrectal intraprostatic injection of this compound.
Study Population and Enrollment Criteria
A total of 995 patients with symptomatic BPH were enrolled in the initial Phase III studies. The key inclusion and exclusion criteria are summarized in the table below.
| Inclusion Criteria | Exclusion Criteria |
| Male, 45 years of age or older | History of prostate cancer |
| Moderate to severe BPH symptoms, defined by an International Prostate Symptom Score (IPSS) ≥ 15 | Previous surgical or minimally invasive BPH treatment |
| Transrectal ultrasound (TRUS) confirmed prostate volume between 30 mL and 70 mL | Use of other approved or experimental BPH or Overactive Bladder (OAB) medications during the study |
| Maximum urinary flow rate (Qmax) < 15 mL/sec with a minimum voided volume of 125 mL | Active urinary tract infection (UTI) |
| Written informed consent obtained from all participants | Known allergy to the study drug or its components |
Randomization and Blinding
Patients were centrally randomized in a 3:2 ratio to receive either this compound triflutate or a placebo (vehicle alone). The randomization was executed by an independent service provider using a computer-generated schedule. To ensure the integrity of the trial, patients, investigators, and all study personnel remained blinded to the treatment allocation throughout the primary study period.
Experimental Protocols
Investigational Product and Administration
-
Drug Product: this compound triflutate (2.5 mg) was supplied as a sterile lyophilized powder and reconstituted in 10 mL of sterile phosphate-buffered saline (PBS).
-
Placebo: The placebo consisted of the 10 mL vehicle (PBS) alone.
-
Administration Protocol:
-
The procedure is performed on an outpatient basis and does not require general anesthesia or a urinary catheter.
-
Under transrectal ultrasound (TRUS) guidance, a standard 22-gauge needle is used for the injection.
-
A total volume of 10 mL is administered, with 5 mL injected into the transition zone of each side of the prostate.
-
The entire injection procedure is visualized by TRUS and typically takes approximately 3-5 minutes to complete.
-
Efficacy and Safety Assessments
A comprehensive set of assessments were performed at baseline and at various time points post-injection to evaluate the efficacy and safety of this compound.
| Assessment | Time Points |
| Primary Efficacy Outcome | |
| Change from baseline in International Prostate Symptom Score (IPSS) | 365 days and at long-term follow-up |
| Secondary & Other Efficacy Outcomes | |
| Peak urinary flow rate (Qmax) | Baseline, 3, 6, 12 months |
| Prostate Volume (PV) by TRUS | Baseline, 12 months |
| BPH Impact Index (BII) | Baseline, 10 days, 1, 3, 6, 9, 12 months |
| Sexual Function Questionnaire (SFQ) | Baseline, 10 days, 1, 3, 6, 9, 12 months |
| Incidence of BPH-related surgery | Long-term follow-up |
| Incidence of Acute Urinary Retention (AUR) | Long-term follow-up |
| Safety Parameters | |
| Adverse Events (AEs) | Continuously throughout the trials |
| Hematology and Clinical Chemistry | At 12 months |
| Serum Prostate-Specific Antigen (PSA) | At 12 months |
| Semen Analysis (in a subgroup) | At 12 months |
| Incidence of Prostate Cancer | Long-term follow-up |
Key Phase III Trial Results Summary
The intent-to-treat (ITT) population, which included all injected patients with at least one post-treatment IPSS assessment, was used for the primary statistical analyses.
Efficacy Outcomes
| Endpoint | This compound Group | Placebo Group | p-value | Citation |
| Long-Term IPSS Improvement (Median Change from Baseline) | -5.2 | -3.0 | < 0.0001 | |
| Incidence of AUR (Long-Term) | 1.08% | 5.63% | 0.0058 | |
| Incidence of Prostate Cancer (Long-Term) | 1.1% | Not specified, but significantly higher in placebo | 0.0116 | |
| Incidence of BPH Intervention at 3 Years (vs. Oral Meds) | 8.08% | 27.85% | < 0.0001 | |
| Prostate Volume Change at 1 Year | -2.06% | Not significant | 0.0003 |
Safety Outcomes
The long-term follow-up of the Phase III trials demonstrated a favorable safety profile for this compound.
-
Adverse Events: There were no significant safety differences observed between the this compound and placebo groups. The most common AEs were related to the injection procedure itself, such as transient hematuria, dysuria, and hematospermia, which resolved uneventfully.
-
Urinary Tract Infections: The incidence of culture-confirmed UTIs within 30 days post-treatment was low and comparable between groups (0.6% in this compound vs. 0.5% in placebo). No cases of urosepsis were reported in this compound-treated patients.
-
Systemic Effects: No significant changes in hematological or clinical chemistry parameters were noted at 12 months. Serum PSA values were not significantly altered.
-
Sexual Function: this compound was not associated with transient or persistent sexual side effects. In fact, improvements in sexual function were reported in patients receiving this compound compared to a worsening in the placebo group.
-
Immunogenicity: No detectable immune response to this compound was observed, even after repeat injections.
Crossover Extension Studies
Following the completion of the primary 12-month trials, patients were offered entry into open-label crossover studies (NX02-0020 and NX02-0022). These studies allowed patients, while still blinded to their initial treatment, to elect for a this compound injection. These extension studies provided further long-term safety and efficacy data, particularly regarding re-injection.
References
- 1. urotoday.com [urotoday.com]
- 2. Ronald F. Tutrone, Jr., MD, FACS | this compound for BPH [grandroundsinurology.com]
- 3. The potential for NX-1207 in benign prostatic hyperplasia: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential for NX-1207 in benign prostatic hyperplasia: an update for clinicians - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fexapotide in Combination with Other BPH Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to bothersome lower urinary tract symptoms (LUTS).[1] Current pharmacological treatments for BPH primarily include 5-alpha reductase inhibitors (5-ARIs) and alpha-blockers.[2][3] 5-ARIs, such as finasteride and dutasteride, inhibit the conversion of testosterone to dihydrotestosterone (DHT), thereby reducing prostate volume over the long term.[2][3] Alpha-blockers, like tamsulosin and alfuzosin, provide more immediate symptomatic relief by relaxing the smooth muscle of the bladder neck and prostate. Combination therapy with a 5-ARI and an alpha-blocker is often employed for patients at risk of BPH progression.
Fexapotide triflutate (formerly known as NX-1207) is a novel, first-in-class injectable agent for BPH that induces apoptosis, or programmed cell death, in the glandular epithelium of the prostate, leading to a reduction in prostate volume. Administered via a transrectal intraprostatic injection, this compound has shown significant and lasting improvement in BPH symptom scores in long-term clinical trials. While this compound has demonstrated efficacy as a monotherapy, its potential in combination with existing BPH therapies has not been extensively studied. One publication noted that the efficacy and safety of this compound combination treatments are yet to be determined through future investigations.
These application notes provide a theoretical framework and hypothetical protocols for investigating the use of this compound in combination with 5-ARIs and alpha-blockers, aiming to guide researchers in exploring potentially synergistic or complementary therapeutic strategies for BPH.
Mechanism of Action
This compound Triflutate: this compound selectively induces apoptosis in the glandular cells of the prostate. This targeted cell death leads to a reduction in prostate volume and an alleviation of LUTS. In vitro studies have shown that this compound-treated cells exhibit markers of apoptosis, such as caspases and Annexin V. The pro-apoptotic effect is localized to the prostate, with no significant systemic side effects or damage to surrounding tissues reported in clinical trials.
5-Alpha Reductase Inhibitors (5-ARIs): 5-ARIs block the enzyme 5-alpha reductase, which is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT). By reducing intraprostatic DHT levels, 5-ARIs inhibit the growth of the prostate and can lead to a reduction in its size over several months of treatment.
Alpha-Blockers: Alpha-1 adrenergic antagonists, or alpha-blockers, work by relaxing the smooth muscle in the prostate and bladder neck. This relaxation reduces the resistance to urine flow, thereby improving LUTS associated with BPH. Their effect is rapid but does not alter the size of the prostate.
Application Notes for Hypothetical Combination Therapies
This compound in Combination with 5-Alpha Reductase Inhibitors (5-ARIs)
Rationale for Combination: A potential synergy exists between the rapid, targeted apoptosis induced by this compound and the long-term growth suppression provided by 5-ARIs. This compound could offer a significant initial reduction in prostate volume, while the subsequent administration of a 5-ARI could prevent or slow the regrowth of prostate tissue, leading to a more durable clinical response.
Potential Benefits:
-
Enhanced and Sustained Prostate Volume Reduction: The combination may lead to a greater and more lasting decrease in prostate size compared to either agent alone.
-
Improved Long-Term Symptom Control: A sustained reduction in prostate volume could translate to more effective long-term control of LUTS.
-
Reduced Need for Retreatment: The combination might decrease the necessity for surgical intervention or repeat this compound injections.
This compound in Combination with Alpha-Blockers
Rationale for Combination: This combination could provide both immediate and long-term relief from BPH symptoms. The alpha-blocker would offer rapid improvement in urinary flow by relaxing smooth muscle, addressing the dynamic component of bladder outlet obstruction. Concurrently, this compound would target the static component by reducing the physical size of the prostate, with its therapeutic effects becoming more pronounced over weeks to months.
Potential Benefits:
-
Comprehensive Symptom Management: Addresses both the dynamic (smooth muscle tone) and static (enlarged prostate) components of BPH.
-
Rapid and Sustained Symptom Relief: Patients may experience immediate improvement from the alpha-blocker, which is then maintained and potentially enhanced by the effects of this compound.
-
Potential for Alpha-Blocker Discontinuation: After this compound has sufficiently reduced prostate volume, it might be possible to discontinue the alpha-blocker in some patients.
Data Presentation
Table 1: Summary of this compound Monotherapy Clinical Trial Data
| Parameter | This compound (2.5 mg) | Placebo | p-value | Reference |
| Mean IPSS Improvement (Long-Term) | -5.7 points | -4.0 points | <0.0001 | |
| Median IPSS Improvement (Long-Term) | -5.2 points | -3.0 points | <0.0001 | |
| Incidence of Acute Urinary Retention (AUR) | 1.08% | Higher in placebo | 0.0058 | |
| Incidence of Prostate Cancer | 1.1% | 5.3% (non-crossover) | 0.0116 | |
| Need for BPH Intervention (vs. Oral Meds at 3 years) | 8.08% | 27.85% | <0.0001 |
Table 2: Hypothetical Outcome Measures for this compound Combination Therapy Trials
| Outcome Measure | This compound + 5-ARI | This compound + Alpha-Blocker |
| Primary Efficacy Endpoint | Change in International Prostate Symptom Score (IPSS) from baseline at 12 months. | Change in IPSS from baseline at 3 months. |
| Secondary Efficacy Endpoints | Change in prostate volume, peak urinary flow rate (Qmax), and post-void residual volume (PVR) at 12 months. | Change in Qmax, PVR, and prostate volume at 6 and 12 months. |
| Safety Endpoints | Incidence of adverse events, changes in sexual function (e.g., SHIM score), and laboratory parameters. | Incidence of adverse events, particularly cardiovascular effects of the alpha-blocker. |
| Exploratory Endpoints | Time to clinical progression (need for retreatment or surgery). | Percentage of patients able to discontinue alpha-blocker therapy at 12 months. |
Experimental Protocols (Hypothetical)
Protocol 1: Preclinical Evaluation of this compound and Finasteride Combination in a Rat Model of BPH
Objective: To assess the synergistic effects of this compound and Finasteride on prostate volume and histology in a testosterone-induced BPH rat model.
Methodology:
-
Animal Model: 8-week-old male Sprague-Dawley rats. BPH will be induced by subcutaneous testosterone injections for 4 weeks.
-
Treatment Groups (n=10 per group):
-
Group A: Sham (vehicle injections).
-
Group B: this compound monotherapy (single intraprostatic injection).
-
Group C: Finasteride monotherapy (daily oral gavage).
-
Group D: this compound + Finasteride combination therapy.
-
-
Procedure:
-
After BPH induction, Group B and D rats will receive a single, ultrasound-guided intraprostatic injection of this compound.
-
Group C and D rats will commence daily oral Finasteride treatment, starting on the same day as the this compound injection.
-
The study duration will be 8 weeks post-treatment initiation.
-
-
Outcome Measures:
-
Prostate volume measured by ultrasound at baseline and every 2 weeks.
-
At study termination, prostates will be harvested, weighed, and processed for histological analysis (H&E staining for morphology, TUNEL assay for apoptosis).
-
Serum DHT levels will be measured at baseline and termination.
-
Protocol 2: Phase II Clinical Trial of this compound in Combination with Tamsulosin for Severe BPH
Objective: To evaluate the safety and efficacy of a single this compound injection as an adjunct to ongoing Tamsulosin therapy in men with severe LUTS due to BPH.
Methodology:
-
Study Population: Male patients aged 50 and older with a diagnosis of BPH, an IPSS score ≥ 20, and on a stable dose of Tamsulosin for at least 3 months.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Treatment Arms (n=50 per arm):
-
Arm 1: Single intraprostatic injection of this compound (2.5 mg) + continued daily Tamsulosin.
-
Arm 2: Single intraprostatic injection of placebo (saline) + continued daily Tamsulosin.
-
-
Procedure:
-
Eligible patients will undergo a baseline assessment including IPSS, Qmax, PVR, and prostate volume.
-
Patients will be randomized to receive either this compound or placebo via transrectal ultrasound-guided injection.
-
All patients will continue their daily Tamsulosin medication for the duration of the study.
-
Follow-up assessments will be conducted at 1, 3, 6, and 12 months.
-
-
Outcome Measures:
-
Primary: Change in IPSS from baseline to 3 months.
-
Secondary: Changes in Qmax, PVR, and prostate volume; incidence of adverse events.
-
Exploratory: Patient-reported outcomes on quality of life.
-
Conclusion
The combination of this compound with established BPH therapies such as 5-ARIs and alpha-blockers presents a compelling area for future research. The distinct and potentially complementary mechanisms of action suggest that such combination strategies could offer enhanced efficacy, improved long-term outcomes, and more comprehensive symptom management for patients with BPH. The hypothetical protocols outlined above provide a starting point for the preclinical and clinical investigation required to validate these promising therapeutic approaches. Further research is essential to determine the safety and clinical benefits of this compound combination therapies.
References
Application Notes and Protocols for Assessing Apoptosis Following Fexapotide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexapotide Triflutate (also known as NX-1207) is a novel injectable protein therapy developed for the treatment of benign prostatic hyperplasia (BPH) and low-grade localized prostate cancer.[1][2][3] Its primary mechanism of action is the induction of selective apoptosis, or programmed cell death, in the glandular epithelial cells of the prostate.[1][4] This targeted cell death leads to a reduction in prostate volume, thereby alleviating the symptoms associated with BPH. Unlike many conventional treatments, this compound has been shown to spare surrounding tissues, including nerves and vasculature, minimizing side effects. Research indicates that this compound treatment is associated with an increased expression of key apoptosis markers.
These application notes provide detailed protocols for assessing apoptosis in prostate cells following treatment with this compound. The described techniques are fundamental for researchers and drug development professionals seeking to quantify and characterize the apoptotic effects of this therapeutic agent.
Key Techniques for Apoptosis Assessment
Several well-established methods can be employed to detect and quantify apoptosis. The choice of technique often depends on the specific stage of apoptosis being investigated and the experimental question. Key methods include:
-
Annexin V/Propidium Iodide (PI) Staining: Detects early and late-stage apoptosis by identifying the externalization of phosphatidylserine (PS) and loss of membrane integrity.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis.
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., Caspase-3/7), which are central to the apoptotic cascade.
-
Western Blotting: Analyzes the expression and cleavage of apoptosis-related proteins, such as caspases and members of the Bcl-2 family.
Experimental Protocols
The following protocols are generalized for in vitro studies using a relevant prostate cell line (e.g., LNCaP) and will require optimization for specific experimental conditions.
Cell Culture and this compound Treatment
This initial step is critical for all subsequent apoptosis assays.
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound Triflutate
-
Vehicle control (e.g., sterile phosphate-buffered saline, PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed prostate cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Prepare a stock solution of this compound Triflutate in a suitable vehicle. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to induce apoptosis.
Annexin V/PI Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle non-enzymatic method like scraping or EDTA-based dissociation to maintain cell membrane integrity.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to each tube.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
TUNEL Assay for Fluorescence Microscopy
This assay detects DNA fragmentation in situ.
Materials:
-
This compound-treated and control cells grown on coverslips or chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.
-
Wash the cells thoroughly with PBS.
-
(Optional) Equilibrate the samples with Equilibration Buffer for 10 minutes.
-
Add the prepared TdT Reaction Mix to the cells and incubate for 60 minutes at 37°C in a humidified chamber.
-
Stop the reaction by washing the cells with a stop/wash buffer or PBS.
-
If using an indirect detection method, incubate with the appropriate detection reagent (e.g., fluorescently labeled antibody).
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize under a fluorescence microscope.
Data Interpretation:
-
TUNEL-positive cells will exhibit bright nuclear fluorescence, indicating DNA fragmentation. The number of positive cells can be quantified relative to the total number of cells (DAPI-stained nuclei).
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of key executioner caspases.
Materials:
-
This compound-treated and control cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay System or similar
-
Cell Lysis Buffer
-
Caspase substrate (e.g., DEVD-AMC)
-
Assay Buffer
-
Fluorometric plate reader
Protocol:
-
Lyse the treated and control cells by adding Cell Lysis Buffer and incubating on ice for 10 minutes.
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new 96-well black microplate.
-
Prepare the caspase reaction mixture by adding the caspase substrate and DTT to the Assay Buffer.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometric plate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).
Data Interpretation:
-
An increase in fluorescence intensity in this compound-treated samples compared to the control indicates an increase in Caspase-3/7 activity.
Western Blotting for Apoptosis Markers
This technique allows for the analysis of specific proteins involved in the apoptotic pathway.
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the cells using RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Interpretation:
-
An increase in the levels of cleaved Caspase-3 and cleaved PARP is indicative of apoptosis.
-
Changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins can provide insights into the apoptotic pathway involved.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Flow Cytometry Analysis of Apoptosis after this compound Treatment
| Treatment Group | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
Table 2: Quantification of TUNEL-Positive Cells
| Treatment Group | Total Cells (DAPI) | TUNEL-Positive Cells | % Apoptotic Cells |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
Table 3: Caspase-3/7 Activity
| Treatment Group | Relative Fluorescence Units (RFU) | Fold Change vs. Control |
| Vehicle Control | 1.0 | |
| This compound (Low Conc.) | ||
| This compound (High Conc.) |
Table 4: Western Blot Densitometry Analysis
| Treatment Group | Relative Cleaved Caspase-3/β-actin Ratio | Relative Cleaved PARP/β-actin Ratio | Relative Bax/Bcl-2 Ratio |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
Mandatory Visualizations
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Experimental workflow for assessing apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Fexapotide Injection Technique for Consistent Results
Welcome to the technical support center for Fexapotide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound injection techniques for consistent and reliable experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound induces programmed cell death, or apoptosis, in prostate glandular cells.[1][2] This selective action leads to a reduction in prostate volume without harming surrounding tissues such as nerves, blood vessels, the bladder, or the rectum.[1][2][3] In research studies, this compound treatment is associated with an increased expression of key apoptosis markers.
Q2: What is the standard injection protocol for this compound as established in clinical trials?
A2: The standard administration of this compound is via a transrectal intraprostatic injection guided by ultrasound. Typically, a 22-gauge needle is used to deliver the reconstituted this compound solution. The injection is administered into the transition zones of the prostate.
Q3: What are the common transient side effects observed after this compound injection in clinical trials?
A3: Most side effects are mild and transient. Commonly reported injection-related adverse events include temporary hematuria (blood in urine), hematospermia (blood in semen), and minor discomfort. Side effects related to the prophylactic antibiotic, such as diarrhea and nausea, have also been noted. Importantly, no serious adverse events directly related to this compound itself have been reported in major clinical trials.
Troubleshooting Injection Inconsistencies
Q1: We are observing high variability in our results between subjects. What could be the cause?
A1: Inconsistent results can stem from several factors related to the injection technique. Key areas to review are:
-
Needle Placement: Precise targeting of the prostate's transition zones is crucial. Minor deviations in needle placement can lead to inconsistent delivery of this compound to the target tissue. Utilizing ultrasound guidance effectively is paramount. Consider implementing a standardized needle placement strategy, such as focusing on the periphery of the largest ultrasound slice and adding posterior central needles as needed, which has shown to yield superior results in similar procedures.
-
Injection Volume and Rate: Ensure the full intended volume is delivered consistently. The rate of injection can also influence the distribution of the drug within the tissue. A slow and steady injection is generally recommended to minimize backflow and ensure even dissemination.
-
Subject-Specific Anatomy: Variations in prostate size and anatomy among subjects can affect the distribution of the injected solution. It is important to carefully review the ultrasound imaging for each subject to tailor the injection approach accordingly.
Q2: How can we confirm that the observed cell death in our tissue samples is due to apoptosis induced by this compound?
A2: To confirm that this compound is inducing apoptosis, you can perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay on your prostate tissue samples. This assay specifically detects the DNA fragmentation that is a hallmark of apoptosis. Including positive and negative controls in your experiment is essential for validating the results. For a detailed procedure, please refer to the "Experimental Protocols" section below. Additionally, you can perform immunohistochemistry (IHC) for key apoptosis markers such as cleaved caspase-3.
Q3: We are concerned about potential leakage of this compound into surrounding tissues. How can we minimize this risk?
A3: Minimizing leakage is critical for safety and for ensuring the intended localized effect. Here are some recommendations:
-
Needle Gauge and Type: Using the recommended 22-gauge needle helps create a smaller puncture tract, reducing the likelihood of leakage.
-
Injection Depth: Ensure the needle tip is positioned well within the prostate gland before starting the injection.
-
Slow Injection Rate: A slower injection rate allows the tissue to accommodate the fluid, reducing pressure buildup and the risk of backflow along the needle tract.
-
Z-Track Method: While not explicitly documented for this compound in the searched literature, the Z-track injection method is a general technique used to prevent leakage of medication from the injection site and could be adapted. This involves displacing the skin and subcutaneous tissue before needle insertion, and then releasing it after the needle is withdrawn to seal the needle tract.
Data Presentation
Table 1: this compound Dosage and Efficacy in Clinical Trials for Prostate Cancer
| Dosage | Outcome Measure | Result | p-value | Reference |
| 15 mg (single dose) | Reduction in surgery or radiotherapy associated with Gleason grade progression (5-year follow-up) | 80% reduction | p=0.0003 | |
| 2.5 mg and 15 mg | Reduction in the incidence of Gleason primary pattern grade 4 or higher (5-year follow-up) | 81.3% reduction (pooled data) | p=0.0061 | |
| 15 mg | Reduction in all instances of surgery or radiotherapy (5-year follow-up) | 69.8% reduction | p=0.0002 | |
| 15 mg | Reduction in Gleason score increase to Grade Group 2 or higher at 18 months | 73.6% reduction compared to active surveillance | p=0.0466 | |
| 15 mg | Reduction in Gleason score increase to Grade Group 2 or higher at 36 months | 63.6% reduction compared to active surveillance | p=0.0665 |
Table 2: this compound Efficacy in Clinical Trials for Benign Prostatic Hyperplasia (BPH)
| Outcome Measure | Result | p-value | Reference |
| Change in International Prostate Symptom Score (IPSS) at long-term follow-up | Mean improvement of 5.7 points | p < 0.0001 | |
| Incidence of Acute Urinary Retention (AUR) at 3 years | 1.08% in this compound group vs. 5.63% in placebo group | p=0.0058 | |
| Need for BPH-related surgical intervention at 3 years | 8.08% in this compound group vs. 27.85% in patients on oral medications | p < 0.0001 | |
| Change in Prostate Volume at 1 year | -2.06% reduction from baseline | p=0.0003 |
Experimental Protocols
Detailed Protocol for TUNEL Assay on Prostate Tissue Sections
This protocol provides a step-by-step guide for detecting apoptosis in formalin-fixed, paraffin-embedded (FFPE) prostate tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse with deionized water for 5 minutes.
2. Permeabilization:
-
Incubate slides with Proteinase K (20 µg/mL in 10 mM Tris-HCl, pH 7.4-8.0) for 15-30 minutes at room temperature.
-
Rinse slides with PBS (phosphate-buffered saline) twice for 5 minutes each.
3. Equilibration:
-
Apply Equilibration Buffer to the tissue sections and incubate for 10-30 minutes at room temperature.
-
Carefully blot the buffer around the sample without letting the tissue dry.
4. TdT Labeling Reaction:
-
Prepare the TdT reaction mixture containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's instructions.
-
Apply the TdT reaction mixture to the tissue sections.
-
Incubate in a humidified chamber for 60 minutes at 37°C.
5. Stopping the Reaction:
-
Immerse the slides in a stop/wash buffer (e.g., 2X SSC) for 15 minutes at room temperature.
-
Rinse with PBS.
6. Detection (for indirect methods):
-
If using a biotin-labeled dUTP, incubate with a streptavidin-fluorophore conjugate.
-
If using a BrdU-labeled dUTP, incubate with an anti-BrdU antibody followed by a fluorescent secondary antibody.
-
Wash with PBS between incubation steps.
7. Counterstaining and Mounting:
-
Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst.
-
Mount the coverslip with an anti-fade mounting medium.
-
Visualize under a fluorescence microscope.
Controls:
-
Positive Control: Treat a slide with DNase I to induce DNA breaks before the labeling step.
-
Negative Control: Perform the entire procedure on a slide without adding the TdT enzyme.
Mandatory Visualization
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for TUNEL assay.
References
potential adverse events of Fexapotide in animal models
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the use of Fexapotide in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the expected effects of this compound on prostate tissue in animal models?
A1: this compound is designed to selectively induce apoptosis (programmed cell death) in prostate glandular epithelial cells.[1][2] In animal models such as rats and dogs, intraprostatic injection of this compound leads to a significant reduction in prostatic glandular elements and overall gland size.[3][4] This process begins with observable apoptosis within 24-72 hours and can result in near-total loss of the glandular epithelium by 6 to 12 months, leading to non-regressive prostate shrinkage.[5]
Q2: Have any adverse events been reported in animal toxicology studies of this compound?
A2: Independent toxicology studies in rats, dogs, and rabbits have shown no clinical, hematological, biochemical, or histological signs of toxicity. This holds true even with intravenous administration at doses as high as 25 mg/kg. Standard plasma biochemical parameters, hematology measurements, and clinical safety assessments in dog safety studies were all within the normal range for both this compound-treated and control animals.
Q3: What is the effect of this compound on tissues and structures adjacent to the prostate?
A3: Animal studies have consistently demonstrated that this compound is highly selective for prostate glandular epithelium, with a complete sparing of adjacent structures. Histological studies in rats and toxicology studies in dogs have shown no adverse microscopic effects on periprostatic nerves, vascular elements, stroma, the urethra, bladder, or rectum.
Q4: Is there evidence of systemic exposure or toxicity after intraprostatic injection of this compound in animal models?
A4: Pharmacokinetic studies in animals have shown no detectable plasma levels of this compound after intraprostatic administration. Following intravenous administration in animals, the drug is undetectable in plasma within 1-2 minutes. This lack of systemic exposure contributes to the absence of systemic side effects.
Q5: Does this compound induce an immune response in animal models?
A5: Studies have shown that repeated injections of this compound do not induce a discernible immune reaction. Specifically, anti-Fexapotide antibodies were not detected in animal studies.
Troubleshooting Guide
Issue 1: Unexpected histological findings in adjacent tissues after this compound administration.
-
Possible Cause: This is highly unexpected based on current data. The selectivity of this compound for prostatic glandular epithelium is well-documented.
-
Troubleshooting Steps:
-
Verify Injection Technique: Ensure the injection was administered directly and contained within the prostate gland. Extravasation of the injectate could lead to localized inflammatory responses unrelated to the pharmacological action of this compound.
-
Histological Slide Review: Re-examine the histology with a board-certified veterinary pathologist to confirm the findings and rule out artifacts or pre-existing conditions in the animal model.
-
Control Group Comparison: Meticulously compare the findings with the control group to ensure the observed changes are statistically significant and not a result of the vehicle or the injection procedure itself.
-
Issue 2: Observation of systemic effects in an animal model post-injection.
-
Possible Cause: Systemic effects are not anticipated due to the rapid clearance of this compound from plasma and its localized administration.
-
Troubleshooting Steps:
-
Confirm Animal Health: Perform a thorough clinical assessment of the animal to rule out other potential causes for the observed systemic effects (e.g., infection, unrelated illness).
-
Review Dosing and Administration: Double-check the dosage calculations and the administration protocol to ensure accuracy. While high intravenous doses have been shown to be safe, any deviation from established protocols should be investigated.
-
Pharmacokinetic Analysis: If systemic exposure is suspected, consider conducting a pharmacokinetic study to measure plasma levels of this compound at various time points post-injection.
-
Quantitative Data Summary
The available literature focuses on the safety and selectivity of this compound, with most data being qualitative histological descriptions. However, some quantitative data from animal studies are available:
| Parameter | Animal Model | Dosage/Administration | Result | Citation |
| Intravenous Toxicity | Dogs, Rabbits, Rats | Up to 25 mg/kg IV | No clinical, hematological, biochemical, or histological signs of toxicity. | |
| Plasma Detectability (Intraprostatic) | Animals | Intraprostatic Injection | No detectable plasma levels. | |
| Plasma Detectability (Intravenous) | Animals | Intravenous Injection | Undetectable in plasma after 1-2 minutes. | |
| Prostate Weight | Dogs | Intraprostatic FT vs. Control | Mean prostate weight was significantly decreased in the this compound-treated group (5.21g) compared to controls (8.38g). | |
| Immune Response | Animals | Repeated Injections | No detectable anti-Fexapotide antibodies. |
Experimental Protocols
Key Experiment: Evaluation of this compound's Effect on Rat Prostate
This protocol is a summary of the methodology described in studies evaluating the histological effects of this compound in rats.
-
Animal Model: 2-month-old male Sprague Dawley rats.
-
Groups:
-
Treatment Group (n=268): Received direct intraprostatic injections of this compound (0.3 mL of 0.1-2.0 mg/mL).
-
Control Group (n=103): Received a placebo injection.
-
-
Administration:
-
Anesthetize the rats using ether anesthesia.
-
Perform a laparotomy to expose the prostate gland.
-
Administer the injection directly into the prostate.
-
-
Time Points for Sacrifice: Animals are sacrificed at various intervals: 24 hours, 72 hours, 1 week, 4 weeks, 12 weeks, and 12 months.
-
Endpoints and Analysis:
-
Gross Examination: Measure prostate volume and weight.
-
Histopathology:
-
Prostate tissue is fixed, sectioned, and stained (e.g., Hematoxylin-Eosin, Bielschowsky for nerve fibers, TUNEL for apoptosis).
-
Assess for apoptosis, changes in prostatic nerve structures, connective tissue stroma, and vasculature.
-
Quantify the loss of glandular epithelium.
-
-
In Vitro Analysis (Complementary):
-
Treat prostate cell lines (e.g., LNCaP) with this compound.
-
Study cellular changes using electron microscopy and quantify RNA.
-
-
Visualizations
Caption: this compound's selective mechanism of action in the prostate gland.
Caption: General experimental workflow for evaluating this compound in animal models.
References
- 1. nymox.com [nymox.com]
- 2. Ronald F. Tutrone, Jr., MD, FACS | this compound for BPH [grandroundsinurology.com]
- 3. Efficacy and safety of this compound triflutate in outpatient medical treatment of male lower urinary tract symptoms associated with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. This compound Triflutate Induces Selective Prostate Glandular Pharmaco-Ablation in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Fexapotide Delivery to Prostate Tissue: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fexapotide in preclinical and clinical studies. The information is designed to address specific challenges that may be encountered during the delivery of this compound to prostate tissue.
Frequently Asked Questions (FAQs)
General
-
What is this compound and what is its primary mechanism of action? this compound triflutate (FT) is an injectable protein therapeutic designed for the treatment of benign prostatic hyperplasia (BPH) and low-grade localized prostate cancer.[1][2] Its primary mechanism of action is the induction of apoptosis, or programmed cell death, selectively in the glandular epithelial cells of the prostate.[3][4] This targeted cell death leads to a reduction in prostate volume, thereby alleviating the symptoms associated with BPH.[5]
-
What are the key advantages of this compound therapy? this compound offers a minimally invasive treatment option that can be administered in an office setting without the need for anesthesia or a urinary catheter. Clinical trials have demonstrated long-term improvement in BPH symptoms, a significant reduction in the need for subsequent surgical interventions, and a favorable safety profile with minimal side effects. Notably, it has been shown to spare adjacent tissues, including nerves and blood vessels.
Delivery and Formulation
-
How is this compound prepared and administered? this compound triflutate is supplied as a sterile lyophilized powder that is reconstituted with a diluent, typically phosphate-buffered saline (PBS) at a physiologic pH of 7.4. It is administered via intraprostatic injection under the guidance of transrectal ultrasound (TRUS).
-
What is the recommended injection technique? The standard procedure involves using a 22-gauge needle to inject the reconstituted this compound solution into the prostate. Typically, the total volume is divided, with half being injected into the left and right transition zones of the prostate.
Troubleshooting Guide
Injection Procedure
-
Issue: Difficulty visualizing the prostate or needle tip with TRUS.
-
Possible Cause: Inadequate patient positioning, bowel gas obscuring the view, or suboptimal ultrasound settings.
-
Solution: Ensure the patient is in a stable and appropriate position (e.g., lithotomy or lateral decubitus). Consider a pre-procedure enema to reduce rectal content and gas. Optimize the ultrasound settings, including gain, focus, and frequency, to enhance image quality.
-
-
Issue: Suspected extraprostatic injection or leakage.
-
Possible Cause: Incorrect needle placement, rapid injection rate, or large injection volume. Backflow along the needle tract can also occur.
-
Solution: Use real-time TRUS guidance to confirm the needle tip is within the prostatic capsule before and during injection. Inject the solution slowly and steadily to minimize back pressure. Consider dividing larger volumes into multiple smaller injections at different sites within the target zone. In animal models, holding the needle in place for approximately 30 seconds before withdrawal can help minimize leakage.
-
-
Issue: Uneven distribution of this compound within the prostate.
-
Possible Cause: The fibromuscular stroma of the prostate can act as a barrier to drug transport. A single bolus injection may not adequately disperse throughout the target tissue.
-
Solution: In preclinical models, multiple injections per lobe at a depth of 2 to 3 mm can improve uniform distribution. For larger prostates, consider a fan-like injection pattern to cover a wider area within the transition zone. The convective flow of acinar fluid within the prostate may play a role in drug transport, which could be considered in injection strategy.
-
Post-Procedure Observations
-
Issue: Transient adverse events such as hematuria, hematospermia, or dysuria.
-
Possible Cause: These are known, typically mild, and transient adverse events associated with the intraprostatic injection procedure itself.
-
Solution: These events usually resolve without intervention. Patients in clinical trials should be monitored post-procedure. Prophylactic antibiotics are often administered to reduce the risk of infection.
-
-
Issue: Lack of expected therapeutic response.
-
Possible Cause: Suboptimal injection leading to poor drug distribution, advanced disease state, or patient-specific factors.
-
Solution: Review the injection technique and ultrasound imaging to ensure proper placement. In clinical settings, patient selection is crucial; this compound has shown efficacy in patients with moderate to severe BPH. In some cases, a second injection may be considered.
-
Data Presentation
Table 1: Summary of this compound Phase III Clinical Trial Efficacy Data for BPH
| Parameter | This compound Group | Placebo Group | p-value | Citation |
| Number of Patients | 995 (in two pooled trials) | - | - | |
| Mean Follow-up | 43 months (3.58 years) | - | - | |
| Mean IPSS Improvement from Baseline (Long-term) | -5.7 points | -4.0 points | < 0.0001 | |
| Median IPSS Improvement from Baseline (Long-term) | -5.2 points | -3.0 points | < 0.0001 | |
| Incidence of Acute Urinary Retention (AUR) (at 3 years) | 1.08% | 5.63% | 0.0058 | |
| Incidence of BPH-related Surgery (at 3 years) | 8.08% | 27.85% (vs. oral meds) | < 0.0001 |
Table 2: Common Adverse Events in this compound Phase III Clinical Trials for Prostate Cancer (Procedure-Related)
| Adverse Event | Incidence | Citation |
| Transient Hematuria | 6.1% | |
| Transient Dysuria | 1.7% | |
| Transient Hematospermia | 2.6% | |
| Transient Diarrhea (antibiotic-related) | 26.1% | |
| Transient Nausea (antibiotic-related) | 8.7% |
Experimental Protocols
1. Ultrasound-Guided Intraprostatic Injection in a Canine Model
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.
-
Animal Model: Adult male beagle dogs are a suitable model as they naturally develop BPH.
-
Anesthesia: Induce and maintain general anesthesia according to standard veterinary procedures.
-
Preparation: Place the anesthetized animal in a supine or dorsal recumbency position. Aseptically prepare the perineal or abdominal area for surgical access to the prostate.
-
Procedure:
-
Visualize the prostate gland using a transrectal or transabdominal ultrasound probe.
-
Under continuous ultrasound guidance, advance a 22- to 27-gauge needle into the desired lobe of the prostate.
-
Slowly inject the prepared this compound solution. The volume should be appropriate for the size of the prostate to avoid excessive back pressure.
-
Hold the needle in place for 30-60 seconds post-injection to minimize leakage.
-
Withdraw the needle and repeat the procedure for other target locations as required.
-
-
Post-Procedure: Monitor the animal for any signs of distress or complications. Euthanasia and tissue collection can be performed at predetermined time points for histological and molecular analysis.
2. TUNEL Assay for Apoptosis Detection in Prostate Tissue
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Sample Preparation:
-
Fix prostate tissue samples in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on positively charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Permeabilization:
-
Incubate the sections with Proteinase K solution (20 µg/mL in PBS) for 15-30 minutes at room temperature to retrieve antigenic sites.
-
Wash the slides with PBS.
-
-
TUNEL Reaction:
-
Incubate the sections with TdT reaction buffer for 10 minutes at room temperature.
-
Prepare the TdT reaction mixture containing TdT enzyme and labeled dUTPs (e.g., FITC-dUTP) according to the manufacturer's instructions.
-
Apply the TdT reaction mixture to the sections and incubate for 60 minutes at 37°C in a humidified chamber.
-
-
Detection and Counterstaining:
-
Wash the slides with PBS.
-
If an indirect method is used, incubate with an appropriate antibody or streptavidin conjugate.
-
Counterstain the nuclei with a suitable dye such as DAPI or propidium iodide.
-
-
Imaging: Mount the slides with an anti-fade mounting medium and visualize under a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.
Mandatory Visualizations
Caption: Experimental workflow for this compound delivery and action.
Caption: Proposed apoptotic signaling pathways induced by this compound.
References
- 1. Intraprostatic chemotherapy: distribution and transport mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prospective evaluation of this compound triflutate injection treatment of Grade Group 1 prostate cancer: 4-year results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nymox.com [nymox.com]
- 4. community.patient.info [community.patient.info]
- 5. Prostate Cancer News, Reviews & Views: this compound Triflutate (FT) injection - a new kind of focal treatment to extend time on active surveillance [prostatecancer.news]
Fexapotide Dosage and Efficacy Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining Fexapotide dosage for maximal efficacy in experimental settings. The information is compiled from publicly available clinical trial data and general principles of pharmacological research.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound's primary mechanism of action is the induction of programmed cell death, or apoptosis, selectively in prostate glandular cells.[1][2][3][4] This targeted action leads to a reduction in the volume of the prostate gland without affecting surrounding tissues and nerves.[1] Research indicates that this compound is associated with an increased expression of key apoptosis markers.
Q2: What is the standard route of administration for this compound in clinical studies?
A2: In clinical settings, this compound is administered via a transrectal intraprostatic injection. The procedure is guided by transrectal ultrasound (TRUS) and typically uses a 22-gauge needle.
Q3: Has this compound shown efficacy in conditions other than benign prostatic hyperplasia (BPH)?
A3: Yes, beyond its application for BPH, this compound has been evaluated for the treatment of low-grade, localized prostate cancer. Studies have shown that it can significantly reduce the progression of Grade Group 1 prostate cancer.
Q4: What are the reported immunological effects of this compound administration?
A4: Clinical studies have indicated that repeated injections of this compound do not appear to induce a discernible immune reaction in patients, highlighting its favorable safety profile in this regard.
Troubleshooting Guide
Q1: We are observing high variability in apoptosis rates in our in-vitro prostate cell line experiments with this compound. What could be the cause?
A1: High variability in in-vitro assays can stem from several factors. Consider the following:
-
Cell Line Authenticity and Passage Number: Ensure you are using authenticated cell lines with a consistent and low passage number. Genetic drift in later passages can alter drug sensitivity.
-
Cell Seeding Density: Inconsistent cell density at the time of treatment can significantly impact results. Optimize and standardize your seeding density for all experiments.
-
Drug Preparation and Stability: this compound is a protein injectable. Ensure consistent reconstitution of the lyophilized powder and consider its stability in your chosen culture medium. Prepare fresh solutions for each experiment.
-
Solvent Effects: If using a solvent to dissolve a compound, ensure the final concentration is consistent and non-toxic to the cells, as this can influence results.
Q2: The dose-response curve for this compound in our experiments is flat, suggesting a lack of efficacy. How should we troubleshoot this?
A2: A flat dose-response curve may indicate several issues:
-
Inappropriate Concentration Range: The tested concentrations may be too low to induce a significant biological effect. Review published clinical data to inform your dose selection. For instance, clinical trials have investigated 2.5 mg and 15 mg doses. While direct translation to in-vitro concentrations is complex, this provides a starting point for molarity calculations.
-
Incorrect Treatment Duration: The duration of drug exposure is a critical factor. Apoptosis is a time-dependent process. You may need to perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment window.
-
Assay Sensitivity: The chosen endpoint assay (e.g., MTT, Caspase-Glo) may not be sensitive enough to detect subtle changes. Consider using a more direct and sensitive measure of apoptosis, such as Annexin V staining followed by flow cytometry.
Q3: We are planning to move from in-vitro to in-vivo models. What are the key considerations for this compound administration?
A3: Translating to in-vivo models requires careful planning:
-
Animal Model Selection: Choose an animal model that accurately reflects the human condition you are studying (e.g., a model for BPH or a prostate cancer xenograft model).
-
Route of Administration: The clinical route is intraprostatic injection. Replicating this in an animal model will require precision and may involve ultrasound guidance to ensure targeted delivery and minimize damage to surrounding tissues.
-
Dosage Scaling: Allometric scaling from human doses to your animal model is a common starting point, but empirical dose-ranging studies will be necessary to determine the optimal dose for efficacy and safety in your specific model.
Quantitative Data from Clinical Trials
The following table summarizes key quantitative data from clinical trials of this compound for BPH and Grade Group 1 Prostate Cancer.
| Indication | Dosage | Number of Patients (Treated/Control) | Key Efficacy Endpoints | Outcome | Reference |
| Benign Prostatic Hyperplasia (BPH) | 2.5 mg | 995 (in 3:2 ratio with placebo) | Change in International Prostate Symptom Score (IPSS) at 12 months and long-term. | Statistically significant improvement in IPSS compared to placebo. Reduced long-term incidence of acute urinary retention and need for BPH surgery. | |
| Grade Group 1 Prostate Cancer | 2.5 mg | 49 / 49 (Active Surveillance) | Incidence of Gleason grade increase and need for surgical/radiotherapeutic intervention over 4 years. | Reduction in progression to intervention was not statistically significant compared to control. | |
| Grade Group 1 Prostate Cancer | 15 mg | 48 / 49 (Active Surveillance) | Incidence of Gleason grade increase and need for surgical/radiotherapeutic intervention over 4 years. | Statistically significant reduction in the incidence of surgery/radiotherapy and Gleason grade increase compared to the control group. |
Experimental Protocols
1. Protocol: In-Vitro Apoptosis Induction Assay Using Annexin V Staining
This protocol provides a general framework for assessing this compound-induced apoptosis in prostate cancer cell lines (e.g., LNCaP, PC-3).
-
Cell Culture:
-
Culture prostate cancer cells in the recommended medium (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a pre-determined optimal density to reach 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
-
This compound Treatment:
-
Reconstitute lyophilized this compound in sterile phosphate-buffered saline (PBS) to create a stock solution.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. Include a vehicle control (PBS alone).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Annexin V Staining and Flow Cytometry:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells to ensure apoptotic cells are included.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: A typical workflow for in-vitro this compound efficacy testing.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
Fexapotide Research Models: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fexapotide. The information addresses potential limitations and challenges encountered in current research models.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a first-in-class injectable protein designed for the treatment of benign prostatic hyperplasia (BPH).[1] Its mechanism of action is to induce selective apoptosis (programmed cell death) in the glandular cells of the prostate.[1][2] This targeted cell death leads to a reduction in prostate volume, which can alleviate the symptoms of BPH.[3][4] Animal studies and clinical trials have indicated that this compound does not harm surrounding tissues such as nerves, the bladder, rectum, or urethra.
Q2: Why are my in vitro results with this compound not showing significant apoptosis in standard prostate cancer cell lines (e.g., LNCaP, PC-3)?
A2: This is a common challenge. Most established prostate cancer cell lines are derived from malignant tumors and may not be suitable for studying a drug targeted for BPH. This compound's selective action is on hyperplastic, non-cancerous glandular cells. Furthermore, standard 2D cell culture models lack the complex stromal-epithelial interactions of the prostate, which may be crucial for this compound's activity. Consider using primary BPH epithelial cells or 3D co-culture models that better mimic the in vivo environment.
Q3: We observe high variability in prostate size reduction in our testosterone-induced BPH animal models. What could be the cause?
A3: High variability is a known limitation of hormone-induced BPH models. Factors that can contribute to this include:
-
Species and Strain Differences: The response to hormone induction can vary significantly between different animal species (e.g., rats, dogs) and even between strains of the same species.
-
Hormone Dosage and Administration: The method, dosage, and duration of testosterone administration can impact the extent and consistency of prostate enlargement.
-
Age and Baseline Prostate Size: Older animals may have a different response to hormonal induction compared to younger ones.
Spontaneously occurring BPH in older dogs is considered a more clinically relevant model, though it is associated with higher costs and logistical challenges.
Q4: Clinical trial data for this compound shows a significant placebo effect. How can we account for this in our preclinical models?
A4: The placebo effect is a notable factor in BPH clinical trials. While it cannot be fully replicated in animal models, you can take steps to minimize bias and variability. This includes proper blinding of investigators, randomization of animals to treatment groups, and using a vehicle control that is identical in formulation and administration to the active drug. Long-term follow-up in clinical trials has shown a statistically significant improvement in BPH symptom scores for this compound compared to placebo.
Troubleshooting Guides
Issue 1: Inconsistent Apoptosis Induction in In Vitro BPH Models
| Potential Cause | Troubleshooting Steps |
| Inappropriate Cell Line | Transition from cancerous cell lines to primary BPH epithelial cells or the BPH-1 cell line. |
| Lack of Stromal Interaction | Develop a 3D co-culture model with prostatic stromal cells to better replicate the tissue microenvironment. |
| Suboptimal Drug Concentration | Perform a dose-response study to determine the optimal concentration of this compound for your specific cell model. |
| Incorrect Apoptosis Assay | Use multiple assays to confirm apoptosis (e.g., TUNEL staining, caspase-3/7 activity, Annexin V staining). |
Issue 2: Poor Translation of Efficacy from Animal Models to Clinical Trials
| Potential Cause | Troubleshooting Steps |
| Model Pathophysiology | Hormone-induced BPH models primarily replicate proliferative effects, while human BPH involves complex inflammatory and smooth muscle components. Consider using models that incorporate these aspects. |
| Drug Administration Route | This compound is administered via intraprostatic injection in humans. Ensure your animal model uses a comparable localized delivery method to mimic clinical application. |
| Endpoint Mismatch | Clinical trials often use patient-reported outcome measures like the International Prostate Symptom Score (IPSS). In animal models, focus on quantifiable endpoints that correlate with these symptoms, such as urodynamic measurements (e.g., voiding frequency, volume). |
Experimental Protocols
Key Experiment: In Vitro Apoptosis Assay in BPH-1 Cells
Objective: To quantify the apoptotic effect of this compound on a relevant BPH cell line.
Methodology:
-
Cell Culture: Culture BPH-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed 5 x 10^4 cells per well in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) or a vehicle control for 24, 48, and 72 hours.
-
Apoptosis Detection (Caspase-Glo® 3/7 Assay):
-
After the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity.
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting workflow for inconsistent in vitro results.
References
Technical Support Center: Enhancing Intraprostatic Bioavailability of Fexapotide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fexapotide. This resource provides troubleshooting guidance and answers to frequently asked questions related to improving the intraprostatic bioavailability of this novel therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in prostatic tissue?
This compound triflutate (FT) is a protein injectable that induces apoptosis, or programmed cell death, selectively in the glandular cells of the prostate.[1][2][3][4] This targeted action leads to a reduction in prostate volume, which can alleviate symptoms associated with Benign Prostatic Hyperplasia (BPH) and may also be effective against low-grade localized prostate cancer.[5] Studies have shown that FT is associated with the increased expression of key apoptosis markers. The therapeutic effect is localized, with no detectable levels of this compound in plasma after intraprostatic injection, and it does not appear to affect surrounding tissues such as nerves, bladder, rectum, or the urethra.
Q2: What is the standard formulation and administration protocol for this compound in clinical trials?
In clinical trials, this compound triflutate is supplied as a sterile lyophilized powder. This powder is reconstituted, typically in 10 mL of sterile phosphate-buffered saline (PBS), for administration. The standard procedure involves a transrectal intraprostatic injection under ultrasound guidance, using a 22-gauge needle. The total dose is usually divided, with half (5 mL) injected into the left and right transition zones of the prostate.
Q3: Are there any known challenges associated with the intraprostatic delivery of protein therapeutics like this compound?
While specific challenges for this compound are not extensively documented in publicly available literature, general challenges for intraprostatic protein delivery can be inferred. These may include:
-
Rapid Clearance: The aqueous formulation may be subject to rapid clearance from the injection site, potentially reducing the residence time and overall therapeutic effect.
-
Non-uniform Distribution: Achieving homogenous distribution of the injected solution throughout the target prostatic tissue can be challenging, potentially leading to areas with suboptimal drug concentration.
-
Enzymatic Degradation: Although the prostate environment is not as harsh as the gastrointestinal tract, localized enzymatic activity could potentially degrade the protein therapeutic over time.
-
Physical Instability: As a protein, this compound's stability (e.g., prevention of aggregation) in the formulation and after injection is crucial for its biological activity.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during experiments aimed at improving this compound's intraprostatic bioavailability and provides potential strategies to overcome them.
| Issue | Potential Cause | Troubleshooting Strategy | Relevant Experimental Protocol |
| Suboptimal therapeutic efficacy in preclinical models. | Rapid clearance of the aqueous this compound solution from the injection site. | Incorporate this compound into a biocompatible, biodegradable hydrogel to create a sustained-release depot. | Protocol 1: Formulation of this compound in a Thermo-responsive Hydrogel |
| Inconsistent results and high variability between subjects. | Non-uniform distribution of this compound within the prostate tissue. | Utilize a mucoadhesive formulation to enhance retention at the injection site or employ nanoparticle-based carriers for improved tissue penetration. | Protocol 2: Preparation of Mucoadhesive this compound-Loaded Nanoparticles |
| Loss of this compound activity over time in situ. | Potential enzymatic degradation or physical instability (aggregation) of the protein within the prostatic tissue. | Encapsulate this compound in protective nanoparticles or modify the protein (e.g., PEGylation) to enhance stability. | Protocol 3: Encapsulation of this compound in PLGA Nanoparticles |
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of this compound triflutate.
Table 1: Efficacy Outcomes of this compound Triflutate in BPH Clinical Trials
| Parameter | This compound Group | Placebo Group | p-value | Source |
| Median IPSS Improvement | -5.2 | -3.0 | < 0.0001 | |
| Incidence of Acute Urinary Retention (AUR) | 1.08% | 5.63% | 0.0058 | |
| Incidence of Prostate Cancer | 1.1% | 5.3% | 0.0116 | |
| Need for BPH Intervention (vs. oral meds at 3 years) | 8.08% | 27.85% | < 0.0001 |
Table 2: Dosing and Administration in this compound Clinical Trials
| Parameter | Value | Source |
| Standard Dose | 2.5 mg | |
| High Dose (in cancer trials) | 15 mg | |
| Reconstitution Vehicle | Phosphate Buffered Saline (PBS) | |
| Injection Volume | 10 mL total (5 mL per side) | |
| Needle Gauge | 22 |
Experimental Protocols
Protocol 1: Formulation of this compound in a Thermo-responsive Hydrogel
This protocol describes the preparation of a this compound-loaded, injectable, in-situ forming hydrogel using a thermo-responsive polymer like Poloxamer 407.
Materials:
-
This compound triflutate (lyophilized powder)
-
Poloxamer 407
-
Sterile, pyrogen-free water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Cold room or refrigerator (4°C)
Procedure:
-
Polymer Dissolution: In a cold room or refrigerator, slowly add the desired amount of Poloxamer 407 to chilled sterile water while gently stirring to avoid foaming. Continue stirring until the polymer is completely dissolved. This may take several hours.
-
This compound Reconstitution: Reconstitute the lyophilized this compound with a small volume of cold, sterile PBS as per the manufacturer's instructions.
-
Incorporation into Hydrogel: Gently mix the reconstituted this compound solution with the cold Poloxamer 407 solution. Maintain the temperature at 4°C to ensure the mixture remains in a liquid state.
-
Sterilization: The final formulation should be prepared under aseptic conditions.
-
Characterization:
-
Gelation Temperature: Determine the temperature at which the solution transitions to a gel.
-
In Vitro Release: Conduct a release study using a dialysis membrane to quantify the release of this compound from the hydrogel over time at 37°C.
-
Protocol 2: Preparation of Mucoadhesive this compound-Loaded Nanoparticles
This protocol outlines the synthesis of this compound-loaded nanoparticles with mucoadhesive properties using a polymer like chitosan.
Materials:
-
This compound triflutate
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
-
Centrifuge
-
Probe sonicator
Procedure:
-
Chitosan Solution: Prepare a chitosan solution (e.g., 1 mg/mL) in a dilute acetic acid solution (e.g., 1% v/v).
-
This compound Solution: Dissolve this compound in deionized water.
-
Nanoparticle Formation: Add the this compound solution to the chitosan solution under constant stirring. Then, add TPP solution dropwise to the chitosan-Fexapotide mixture to induce ionic gelation and nanoparticle formation.
-
Sonication: Sonicate the mixture using a probe sonicator to ensure uniform particle size.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the nanoparticles in sterile water. Repeat this washing step twice.
-
Characterization:
-
Particle Size and Zeta Potential: Use dynamic light scattering to determine the size and surface charge of the nanoparticles.
-
Encapsulation Efficiency: Quantify the amount of this compound in the supernatant to determine the encapsulation efficiency.
-
Mucoadhesion Study: Evaluate the mucoadhesive properties using an in vitro method, such as measuring the interaction with mucin.
-
Protocol 3: Encapsulation of this compound in PLGA Nanoparticles
This protocol details the encapsulation of this compound within biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a double emulsion (w/o/w) solvent evaporation method.
Materials:
-
This compound triflutate
-
PLGA (50:50)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Homogenizer
-
Magnetic stirrer
Procedure:
-
Primary Emulsion: Dissolve this compound in a small volume of aqueous buffer. Dissolve PLGA in DCM. Add the aqueous this compound solution to the organic PLGA solution and homogenize at high speed to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsion: Add the primary emulsion to a larger volume of aqueous PVA solution and homogenize again to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Washing and Collection: Wash the nanoparticles by centrifugation and resuspension in deionized water three times to remove residual PVA and unencapsulated this compound.
-
Lyophilization: Lyophilize the final nanoparticle suspension for long-term storage.
-
Characterization:
-
Particle Size and Morphology: Analyze using dynamic light scattering and scanning electron microscopy.
-
Loading Capacity and Encapsulation Efficiency: Determine the amount of this compound encapsulated within the nanoparticles.
-
In Vitro Release Profile: Monitor the release of this compound from the PLGA nanoparticles over time in a buffered solution at 37°C.
-
Visualizations
Caption: this compound's mechanism of action in prostatic tissue.
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Troubleshooting logic for suboptimal this compound efficacy.
References
- 1. Efficacy and safety of this compound triflutate in outpatient medical treatment of male lower urinary tract symptoms associated with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound triflutate: results of long-term safety and efficacy trials of a novel injectable therapy for symptomatic prostate enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nymox.com [nymox.com]
- 5. Prospective evaluation of this compound triflutate injection treatment of Grade Group 1 prostate cancer: 4-year results - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for Fexapotide-related cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro experiments with this compound.
Understanding this compound's Mechanism of Action:
This compound is a novel injectable protein therapy developed for the treatment of benign prostatic hyperplasia (BPH) and low-grade localized prostate cancer.[1][2] Its primary mechanism of action is the induction of apoptosis, or programmed cell death, selectively in prostate glandular cells.[1][2][3] This targeted cell death leads to a reduction in prostate volume. In preclinical studies, this compound has been shown to cause apoptotic cell loss in rat prostates and in the LNCaP human prostate cancer cell line in vitro. This pro-apoptotic activity is the basis for its therapeutic effect and is a key consideration when designing and troubleshooting cell viability assays.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter when performing cell viability assays with this compound.
Q1: My cell viability results with this compound are inconsistent between experiments. What are the likely causes?
Inconsistent results are a common challenge in cell-based assays and can stem from several factors:
-
Cell Health and Passage Number: Ensure you are using a consistent and healthy cell population in the exponential growth phase. High passage numbers can lead to genetic drift and altered sensitivity to treatments.
-
Seeding Density: Uneven cell seeding is a major source of variability. Ensure your cell suspension is homogenous and that you use calibrated pipettes for accurate dispensing.
-
Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. If using frozen stocks, avoid multiple freeze-thaw cycles.
-
Incubation Times: Adhere strictly to the same incubation times for both drug treatment and assay development in all experiments.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. It is good practice to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental data.
Q2: I am not observing a significant decrease in cell viability after this compound treatment in my MTT/XTT assay. What could be wrong?
Several factors could contribute to a lack of a dose-dependent decrease in viability:
-
Insufficient Treatment Duration: Apoptosis is a time-dependent process. You may need to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for observing this compound-induced cell death in your specific cell line.
-
Cell Line Resistance: The cell line you are using may be resistant to this compound's effects. While it has been shown to induce apoptosis in LNCaP cells, other prostate cancer cell lines may have different sensitivities.
-
Assay Interference: Although less common with MTT, the compound could potentially interfere with the assay chemistry. To test for this, include a "compound-only" control (this compound in media without cells) to see if it directly reduces the MTT reagent.
-
Incorrect Assay for Mechanism of Action: MTT and similar tetrazolium-based assays measure metabolic activity. If this compound induces apoptosis without an immediate, drastic change in metabolism, the signal may not reflect the extent of cell death. Consider using an assay that directly measures cell death or a marker of apoptosis.
Q3: My resazurin (AlamarBlue)-based assay shows an unexpected increase in fluorescence at certain this compound concentrations. Why is this happening?
This can be a confounding result. Here are some possible explanations:
-
Direct Reduction of Resazurin: Some compounds can directly reduce resazurin to the fluorescent resorufin, independent of cellular metabolic activity. This would lead to a false-positive signal, suggesting higher viability. To check for this, run a control with this compound and resazurin in cell-free media.
-
Metabolic Hyperactivity: In the early stages of apoptosis, some cells may enter a state of metabolic hyperactivity, which could lead to a temporary increase in resazurin reduction before the cells die.
-
Timepoint of Measurement: The timing of your assay is critical. An early timepoint might capture this transient metabolic burst, while a later timepoint would show the expected decrease in viability.
Q4: The signal in my ATP-based viability assay (e.g., CellTiter-Glo) is very low across all wells, including my untreated controls.
A low signal in an ATP-based assay points to a low overall ATP level. Here’s how to troubleshoot:
-
Low Cell Number: You may not be seeding enough cells to generate a robust signal. Perform a cell titration experiment to determine the optimal seeding density for your cell line in your plate format.
-
Inefficient Cell Lysis: The lysis buffer must effectively rupture the cells to release ATP. Ensure the lysis buffer is compatible with your cell line and that you are following the manufacturer's protocol for incubation time and mixing.
-
ATP Degradation: ATP is a labile molecule. Once the cells are lysed, endogenous ATPases can quickly degrade it. The lysis buffer in most commercial kits is designed to inactivate these enzymes, but it's important to work quickly and equilibrate the plate to room temperature before adding the reagent as per the protocol.
Q5: How can I confirm that this compound is inducing apoptosis in my cell line?
While viability assays suggest cell death, they don't always confirm the mechanism. To specifically confirm apoptosis, consider using one of the following assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases (e.g., caspase-3/7) that are activated during apoptosis.
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Data Presentation
While specific in vitro IC50 values for this compound from cell viability assays are not widely available in published literature, the following tables provide a template for how to present such data clearly. The data presented here is hypothetical and for illustrative purposes only.
Table 1: Hypothetical IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µg/mL) |
| LNCaP | MTT | 72 | 15.8 |
| PC-3 | MTT | 72 | 32.5 |
| DU145 | MTT | 72 | 45.2 |
| LNCaP | ATP-based | 48 | 12.3 |
| PC-3 | ATP-based | 48 | 28.9 |
| DU145 | ATP-based | 48 | 39.7 |
Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V Positive) after this compound Treatment
| Cell Line | This compound Conc. (µg/mL) | Treatment Time (hours) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| LNCaP | 0 (Control) | 48 | 2.1 | 1.5 |
| LNCaP | 10 | 48 | 15.7 | 8.3 |
| LNCaP | 25 | 48 | 35.2 | 18.9 |
| PC-3 | 0 (Control) | 48 | 1.8 | 1.2 |
| PC-3 | 10 | 48 | 8.9 | 4.6 |
| PC-3 | 25 | 48 | 22.4 | 12.1 |
Experimental Protocols
Below are detailed methodologies for three common cell viability assays that can be adapted for use with this compound.
MTT Cell Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.
Materials:
-
Prostate cancer cell line of interest (e.g., LNCaP)
-
Complete culture medium
-
96-well flat-bottom sterile plates
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
Resazurin (AlamarBlue) Cell Viability Assay
This assay uses the blue, non-fluorescent dye resazurin, which is reduced by viable, metabolically active cells to the pink, highly fluorescent resorufin.
Materials:
-
Prostate cancer cell line of interest
-
Complete culture medium
-
Opaque-walled 96-well plates (to minimize background fluorescence)
-
This compound stock solution
-
Resazurin solution (commercially available or prepared at 0.15 mg/mL in sterile DPBS)
-
Multichannel pipette
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT protocol, but in opaque-walled plates.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described above.
-
Incubation: Incubate for the desired treatment period.
-
Resazurin Addition: Add 20 µL of the resazurin solution to each well.
-
Incubation for Reduction: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for your cell line.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This luminescent assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.
Materials:
-
Prostate cancer cell line of interest
-
Complete culture medium
-
White, opaque-walled 96-well plates (for luminescence assays)
-
This compound stock solution
-
ATP-based assay reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells as described in the MTT protocol, but in white, opaque-walled plates.
-
Compound Treatment: Treat cells with serial dilutions of this compound.
-
Incubation: Incubate for the desired treatment period.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Visualizations
Signaling Pathway
This compound is known to induce apoptosis, which can be mediated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis. While the precise molecular targets of this compound have not been fully elucidated, the following diagram illustrates a generalized apoptosis signaling pathway that is likely involved in its mechanism of action in prostate cells.
Caption: Generalized extrinsic and intrinsic apoptosis signaling pathways.
Experimental Workflow
The following diagram outlines a general workflow for conducting a cell viability assay with this compound.
Caption: General experimental workflow for cell viability assays.
Troubleshooting Logic
This diagram provides a decision tree for troubleshooting common issues with cell viability assays.
Caption: Troubleshooting decision tree for cell viability assays.
References
Technical Support Center: Fexapotide Immunogenicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring and understanding the immunogenic potential of Fexapotide in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound triflutate (FT) is an injectable therapeutic agent developed for the treatment of benign prostatic hyperplasia (BPH) and low-grade localized prostate cancer.[1] It is a novel molecular entity that works by inducing apoptosis, or programmed cell death, selectively in the glandular cells of the prostate.[1][2] This targeted action reduces the volume of the prostate gland, thereby alleviating the associated urinary symptoms.[2] Animal safety studies have indicated that this compound does not adversely affect surrounding tissues such as the urethra, bladder, rectum, or periprostatic tissues.[3] Following intraprostatic injection, this compound is not detectable in plasma.
Q2: What is immunogenicity and is it a concern for this compound?
Immunogenicity is the propensity of a therapeutic agent, such as a protein or peptide, to trigger an immune response in the body. This can lead to the formation of anti-drug antibodies (ADAs). For many biologic drugs, immunogenicity is a significant concern as it can impact both safety and efficacy.
However, extensive clinical trials with this compound have demonstrated a very low immunogenic potential. Repeated injections have not been found to induce a discernible immune reaction in patients. In studies involving over 1000 patient samples, anti-Fexapotide antibodies were not detected. This low immunogenicity risk is a key component of this compound's favorable safety profile.
Q3: What are the potential consequences of an immune response to a therapeutic peptide?
While unlikely with this compound based on current data, a significant immune response to a therapeutic peptide could theoretically lead to:
-
Neutralization of the drug: ADAs can bind to the drug and inhibit its biological activity, potentially reducing therapeutic efficacy.
-
Altered pharmacokinetics: The formation of drug-ADA complexes can lead to faster clearance of the drug from the body, also diminishing its effect.
-
Adverse events: In some cases, an immune response can lead to hypersensitivity reactions, injection site reactions, or other immune-mediated side effects.
Q4: How is the immunogenicity of therapeutic peptides typically evaluated?
The immunogenicity of therapeutic peptides is assessed through a variety of specialized immunoassays designed to detect ADAs in patient samples (e.g., serum or plasma). Common assay formats include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A widely used method for initial screening of ADAs.
-
Bridging Assays: A format suitable for detecting all antibody isotypes and often used in clinical studies.
-
Affinity Capture Elution (ACE) Assays: Another format used in ADA detection.
-
Neutralizing Antibody (NAb) Assays: These assays are used to determine if the detected ADAs have the potential to inhibit the drug's function.
Troubleshooting Guide: Investigating Unexpected Immunogenicity Results
Given the low reported immunogenicity of this compound, the detection of an immune response would be an unexpected finding. This guide provides a framework for investigating such results.
| Issue | Possible Causes | Recommended Actions |
| Unexpected positive signal in an anti-Fexapotide antibody (ADA) screening assay. | 1. Assay-related issues: non-specific binding, matrix effects, or issues with critical reagents. 2. Pre-existing cross-reactive antibodies. 3. A true, but low-titer, ADA response. | 1. Perform a confirmatory assay to verify the specificity of the response. 2. Analyze pre-dose (baseline) samples to check for pre-existing antibodies. 3. Evaluate the sample for potential interfering substances. 4. If confirmed, proceed to antibody titer determination and a neutralizing antibody (NAb) assay. |
| Reduced therapeutic efficacy of this compound in a subject with confirmed ADAs. | 1. The presence of neutralizing antibodies (NAbs) is inhibiting this compound's apoptotic activity. 2. ADA-mediated clearance is reducing the drug's exposure at the target site. | 1. Conduct a validated NAb assay to determine if the ADAs are neutralizing. 2. Correlate the ADA titer and NAb results with pharmacokinetic (PK) and pharmacodynamic (PD) data to assess the clinical impact. |
| Suspected hypersensitivity or severe injection site reaction. | 1. While not reported to be associated with this compound, such reactions could theoretically be linked to an IgE-mediated immune response. 2. Inflammatory reaction unrelated to a specific anti-Fexapotide immune response. | 1. Characterize the isotype of the ADA response to determine if IgE antibodies are present. 2. Evaluate the subject's clinical presentation and history for other potential causes. 3. Report the event to the appropriate safety monitoring body. |
Experimental Protocols
Protocol 1: Bridging ELISA for Anti-Fexapotide Antibody Detection
This protocol outlines a general procedure for a bridging ELISA, a common format for detecting ADAs against peptide therapeutics.
Objective: To detect and confirm the presence of anti-Fexapotide antibodies in serum or plasma samples.
Methodology:
-
Plate Coating: Biotinylated this compound is bound to a streptavidin-coated microplate.
-
Sample Incubation: Serum or plasma samples (and controls) are added to the wells. If anti-Fexapotide antibodies are present, they will "bridge" the biotinylated this compound on the plate and a labeled version of this compound added in the next step.
-
Labeled this compound Incubation: this compound conjugated to a reporter molecule (e.g., ruthenium or a fluorophore) is added to the wells.
-
Detection: The plate is washed to remove unbound reagents, and a substrate or read buffer is added to generate a signal proportional to the amount of bound labeled this compound.
-
Data Analysis: The signal from each sample is compared to a pre-determined cut-point, established during assay validation.
Confirmation Step: To confirm specificity, positive samples are re-assayed after pre-incubation with an excess of unlabeled this compound. A significant reduction in the signal indicates a specific anti-Fexapotide antibody response.
Protocol 2: In Silico Prediction of T-cell Epitopes
Objective: To computationally identify potential T-cell epitopes within the this compound peptide sequence as part of a pre-emptive immunogenicity risk assessment.
Methodology:
-
Sequence Input: The amino acid sequence of this compound is entered into a specialized software tool.
-
MHC Allele Selection: A panel of common Major Histocompatibility Complex (MHC) Class II alleles is selected to represent the diversity of the human population.
-
Binding Prediction: The software algorithm predicts the binding affinity of overlapping peptide fragments from this compound to the selected MHC alleles.
-
Epitope Scoring: The results are presented as scores, with higher scores indicating a greater likelihood of MHC binding and potential T-cell activation.
-
Risk Assessment: The presence and strength of predicted epitopes can inform the initial assessment of immunogenic potential, although in vitro and in vivo data are required for confirmation.
Data Summary
The available clinical data on this compound's immunogenicity is summarized below.
| Study Phase | Number of Subjects Analyzed | Key Finding | Reference |
| Clinical Trials (Pooled Data) | 1072 | Anti-Fexapotide antibodies were not detected. | |
| Immunological Testing | >1000 | This compound does not lead to detectable antibody formation. | |
| General Statement from Trials | >1700 | No discernible immune reaction has been induced in patients. |
Visualizations
Caption: General signaling pathway for the potential development of an immune response to a peptide therapeutic.
Caption: Tiered experimental workflow for assessing the immunogenicity of this compound.
Caption: Decision tree for troubleshooting unexpected immunogenicity results for this compound.
References
Validation & Comparative
Fexapotide vs. Finasteride: A Preclinical Showdown in Benign Prostatic Hyperplasia Models
For researchers and drug development professionals navigating the landscape of therapeutic options for benign prostatic hyperplasia (BPH), understanding the preclinical performance of novel agents against established treatments is paramount. This guide provides an objective comparison of fexapotide, a targeted pro-apoptotic protein, and finasteride, a 5-alpha reductase inhibitor, based on available preclinical data.
Mechanisms of Action: A Tale of Two Pathways
This compound and finasteride operate through fundamentally different mechanisms to achieve a reduction in prostate volume. This compound is administered via intraprostatic injection and is designed to induce programmed cell death, or apoptosis, selectively in the glandular epithelial cells of the prostate.[1][2] This targeted approach aims to debulk the hyperplastic tissue while sparing surrounding stromal and neurovascular structures.[2]
Finasteride, on the other hand, is an orally administered systemic drug that inhibits the enzyme 5-alpha reductase.[3][4] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), which is a key driver of prostatic growth. By reducing intraprostatic DHT levels, finasteride leads to a decrease in prostate size and can alleviate BPH symptoms.
References
- 1. community.patient.info [community.patient.info]
- 2. This compound Triflutate Induces Selective Prostate Glandular Pharmaco-Ablation in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of rat prostate weight by combined quercetin-finasteride treatment is associated with cell cycle deregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Fexapotide and Dutasteride for the Treatment of Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fexapotide and dutasteride, two distinct therapeutic agents for the management of benign prostatic hyperplasia (BPH). The following sections detail their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols utilized in their evaluation, supported by quantitative data from pivotal clinical trials.
Mechanism of Action
This compound and dutasteride employ fundamentally different approaches to alleviate the symptoms of BPH. This compound induces localized cell death in the prostate, while dutasteride hormonally manipulates the androgen pathway to reduce prostate volume.
This compound: This novel therapeutic is a first-in-class injectable protein that works by inducing selective apoptosis, or programmed cell death, in the glandular epithelial cells of the prostate.[1][2] This targeted cell death leads to a reduction in prostate tissue, thereby alleviating the pressure on the urethra and improving urinary symptoms.[3] The pro-apoptotic effect is mediated through the activation of several key signaling pathways, including the caspase cascade (caspases 7, 8, and 10), tumor necrosis factor (TNF) pathways, and the B-cell lymphoma (BCL) pathways.[4] Animal studies have indicated that this compound's action is localized to the prostate, with no damage to surrounding organs such as the nerves, urethra, bladder, or rectum.[2]
Dutasteride: As a synthetic 4-azasteroid compound, dutasteride is a potent inhibitor of both type I and type II 5α-reductase enzymes. These enzymes are responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT). DHT is the primary androgen responsible for the development and enlargement of the prostate gland. By inhibiting both isoforms of 5α-reductase, dutasteride leads to a near-complete suppression of serum DHT levels (greater than 90%), which in turn reduces prostate volume and improves BPH symptoms.
Clinical Efficacy
The clinical efficacy of both this compound and dutasteride has been evaluated in large-scale, randomized, placebo-controlled trials. The following tables summarize the key quantitative outcomes from these studies.
Table 1: this compound Phase III Clinical Trial Efficacy Data (Long-Term Follow-up)
| Parameter | This compound 2.5 mg | Placebo | p-value |
| Median Improvement in International Prostate Symptom Score (IPSS) | -5.2 points | -3.0 points | < 0.0001 |
| Incidence of Acute Urinary Retention (AUR) (Long-Term) | 1.08% | 5.63% | 0.0058 |
| Incidence of BPH-related Surgical Intervention (3 years) | 8.08% (vs. oral meds) | 27.85% (oral meds) | < 0.0001 |
| Incidence of Prostate Cancer (Long-Term) | 1.1% | 5.3% | 0.0116 |
Data sourced from long-term follow-up of two Phase III trials involving 995 patients.
Table 2: Dutasteride Pivotal Clinical Trial Efficacy Data (Pooled from ARIA Studies)
| Parameter | Dutasteride 0.5 mg | Placebo | p-value |
| Mean Change in American Urological Association Symptom Index (AUA-SI) | Statistically significant improvement from month 3 onwards | - | <0.032 (at 3 months) |
| Mean Increase in Maximum Urinary Flow Rate (Qmax) (at 12 months) | 1.6 mL/sec | 0.7 mL/sec | - |
| Mean Reduction in Total Prostate Volume (at 12 months) | -24.6% | -3.4% | <0.001 |
| Risk Reduction of AUR (at 2 years) | 57% | - | - |
| Risk Reduction of BPH-related Surgery (at 2 years) | 48% | - | - |
Data sourced from three pivotal, randomized, placebo-controlled trials (ARIA 3001, ARIA 3002, and ARIB 3003) with 4,325 patients. A meta-analysis of four studies with 6,460 patients showed an average improvement in symptom score of 1.98 points, an increase in Qmax of 1.16 mL/s, and a reduction in prostate volume of 13.86 mL with dutasteride compared to placebo.
Safety and Tolerability
This compound: Clinical trials have demonstrated an excellent safety profile for this compound, with no significant safety differences observed compared to placebo. Adverse events were primarily mild, transient, and related to the injection procedure or prophylactic antibiotics. Notably, there have been no reports of drug-related sexual side effects, and no detectable immune response to the protein has been observed.
Dutasteride: The most common adverse events associated with dutasteride are related to sexual function and include erectile dysfunction, decreased libido, and ejaculation disorders. Gynecomastia has also been reported. The incidence of these side effects tends to decrease with long-term treatment.
Table 3: Comparative Safety Profile
| Adverse Event Profile | This compound | Dutasteride |
| Sexual Side Effects | No significant drug-related sexual side effects reported. | Erectile dysfunction, decreased libido, ejaculation disorders. |
| Systemic Side Effects | No detectable systemic signal in plasma post-injection. | Potential for systemic side effects due to oral administration. |
| Immune Response | No detectable immune response. | Not applicable. |
| Procedure-related Events | Mild and transient events related to injection and antibiotics. | Not applicable (oral administration). |
Experimental Protocols
This compound Administration Protocol (Phase III Trials)
-
Procedure: Transrectal ultrasound (TRUS)-guided intraprostatic injection.
-
Dosage: 2.5 mg of this compound triflutate reconstituted in 10 mL of sterile phosphate-buffered saline.
-
Administration: 5 mL of the solution is injected into the transition zone of the left lobe of the prostate, and 5 mL is injected into the right lobe using a 22-gauge needle.
-
Anesthesia: The procedure is typically performed in an outpatient setting and does not require general or intravenous anesthesia.
Apoptosis Detection in this compound Preclinical Studies (TUNEL Assay)
-
Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a common method for detecting DNA fragmentation, a hallmark of apoptosis.
-
General Procedure:
-
Fixation and Permeabilization: Prostate tissue sections are fixed (e.g., with formalin) and permeabilized to allow entry of labeling reagents.
-
TdT Labeling: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to catalyze the addition of labeled dUTP to the 3'-hydroxyl ends of fragmented DNA. The dUTP is typically conjugated to a fluorescent molecule (e.g., fluorescein) or a hapten (e.g., biotin) for subsequent detection.
-
Detection: If a fluorescently labeled dUTP is used, the apoptotic cells can be directly visualized using fluorescence microscopy. If a hapten-labeled dUTP is used, a secondary detection step with a fluorescently labeled binding partner (e.g., streptavidin-fluorophore) is required.
-
Analysis: The percentage of TUNEL-positive (apoptotic) cells is quantified by counting under a microscope or by flow cytometry.
-
Dutasteride 5α-Reductase Inhibition Assay (Spectrophotometric Method)
-
Principle: This assay measures the activity of 5α-reductase by quantifying the conversion of testosterone to its metabolites, 5α-dihydrotestosterone (5α-DHT) and 5α-androstane-3α,17β-diol. The inhibition of this activity by dutasteride can then be determined.
-
General Procedure:
-
Enzyme Source: Microsomes are prepared from rat liver or prostate tissue, which are rich sources of 5α-reductase.
-
Reaction Mixture: The enzyme source is incubated with testosterone and NADPH (a necessary cofactor) in a suitable buffer. To measure inhibition, varying concentrations of dutasteride are included in the reaction mixture.
-
Enzymatic Cycling: After the reaction, the amounts of 5α-DHT and 5α-androstane-3α,17β-diol are measured using an enzymatic cycling method. This involves the use of 3α-hydroxysteroid dehydrogenase, thionicotinamide-adenine dinucleotide (thio-NAD), and NADH.
-
Spectrophotometric Detection: The enzymatic cycling reaction produces thio-NADH, which has a distinct absorption maximum at 400 nm. The rate of increase in absorbance at 400 nm is proportional to the amount of 5α-reductase products, and thus to the enzyme's activity.
-
Inhibition Calculation: The inhibitory activity of dutasteride is determined by comparing the enzyme activity in the presence of the drug to the activity in its absence.
-
Signaling Pathway Visualizations
This compound-Induced Apoptosis Signaling Pathway
Dutasteride's Effect on the Androgen Signaling Pathway
Comparative Experimental Workflow for Efficacy Assessment
References
- 1. sperlingprostatecenter.com [sperlingprostatecenter.com]
- 2. urotoday.com [urotoday.com]
- 3. io.nihr.ac.uk [io.nihr.ac.uk]
- 4. Efficacy and Safety of Low-Dose (0.2 mg) Dutasteride for Male Androgenic Alopecia: A Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fexapotide and Transurethral Resection of the Prostate (TURP) for Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fexapotide, an investigational injectable therapy, and transurethral resection of the prostate (TURP), the long-standing surgical gold standard for the treatment of benign prostatic hyperplasia (BPH). This document synthesizes available clinical trial data and procedural information to facilitate a comprehensive understanding of both treatment modalities.
Executive Summary
Benign prostatic hyperplasia is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to bothersome lower urinary tract symptoms (LUTS).[1] Treatment options range from medical management to surgical intervention. This compound represents a novel, minimally invasive approach, while TURP is a well-established surgical procedure. This guide will delve into their respective mechanisms of action, experimental protocols, and clinical outcomes.
Mechanism of Action
This compound: this compound triflutate is a first-in-class injectable protein designed for in-office administration.[2] Its mechanism of action is the induction of selective apoptosis, or programmed cell death, in the glandular epithelial cells of the prostate.[3][4] This targeted cell death leads to a reduction in prostate volume, thereby alleviating the symptoms of BPH.[5] Animal studies and clinical trials have indicated that this compound spares surrounding tissues, including nerves, blood vessels, and the prostatic stroma.
Transurethral Resection of the Prostate (TURP): TURP is a surgical procedure that removes excess prostate tissue obstructing the urethra. The procedure is performed by inserting a resectoscope through the urethra to the prostate. An electrified wire loop at the end of the resectoscope is used to cut away the obstructive tissue piece by piece. The removed tissue fragments are then flushed into the bladder and evacuated.
Quantitative Data Comparison
The following tables summarize the available quantitative data from clinical trials and systematic reviews for this compound and TURP. It is important to note that no direct head-to-head clinical trials comparing this compound and TURP have been identified in the published literature. The data presented here are from separate studies and are intended for general comparison.
Table 1: Efficacy Outcomes
| Outcome Measure | This compound (Phase III Clinical Trials vs. Placebo) | TURP (Systematic Reviews and Meta-Analyses) |
| Change in International Prostate Symptom Score (IPSS) | Mean improvement of 5.7 points from baseline at a mean follow-up of 43 months. | Significant improvements in IPSS, with a meta-analysis showing a mean improvement of 15 points. |
| Change in Peak Urinary Flow Rate (Qmax) | Statistically significant improvements from baseline, though not always significantly different from placebo at all time points. | Significant increase in Qmax, with an average increase of over 100% or an additional 10 mL/sec. |
| Change in Post-Void Residual (PVR) Volume | Data on PVR changes are not consistently reported as a primary outcome in the reviewed this compound trials. | Significant reduction in PVR. |
| Reduction in Need for BPH Surgery | Long-term studies showed a significant reduction in the need for invasive BPH surgery in patients who received this compound compared to controls. | TURP is a primary surgical intervention; retreatment rates at 1 and 3 years are reported to be 5% and 7%, respectively. |
Table 2: Safety and Adverse Events
| Adverse Event/Complication | This compound (Phase III Clinical Trials) | TURP (Systematic Reviews and Meta-Analyses) |
| Erectile Dysfunction | No significant negative impact on erectile function reported; some studies suggest potential improvement in sexual function compared to placebo. | A known complication, though rates vary. Some meta-analyses show no significant negative impact on erectile function. |
| Ejaculatory Dysfunction (including Retrograde Ejaculation) | No significant reports of ejaculatory dysfunction. | A common and long-term side effect. |
| Urinary Incontinence | Not reported as a significant adverse event. | Can occur, with rates around 8% reported in a meta-analysis. |
| Urinary Tract Infection (UTI) | The rate of UTIs was not increased compared to placebo. | A possible complication, with rates showing high heterogeneity in a meta-analysis. |
| Need for Blood Transfusion | Not applicable as it is a non-surgical injection. | Reported in approximately 6% of cases in a meta-analysis. |
| TUR Syndrome | Not applicable. | A rare but serious complication, with rates around 2% reported in a meta-analysis. |
| Urethral Stricture/Bladder Neck Contracture | Not reported as a significant adverse event. | A known late complication, with rates of urethral stricture around 3% and bladder neck stenosis around 2% in a meta-analysis. |
Experimental Protocols
This compound Phase III Clinical Trial Protocol (Summarized from NCT00918983 & NCT00945490)
-
Study Design: Two randomized, double-blind, placebo-controlled, parallel-group multicenter trials.
-
Patient Population: Males aged 45 years and older with a diagnosis of BPH, an International Prostate Symptom Score (IPSS) of ≥ 15, a prostate volume between 30 mL and 70 mL, and a maximum urinary flow rate (Qmax) of < 15 mL/sec.
-
Intervention: A single transrectal intraprostatic injection of 2.5 mg this compound triflutate in 10 mL of a buffered saline solution, with 5 mL injected into each side of the transition zone under transrectal ultrasound (TRUS) guidance.
-
Control: A single transrectal intraprostatic injection of 10 mL of the vehicle (placebo) alone.
-
Primary Outcome Measures: Change from baseline in IPSS at 365 days and at long-term follow-up.
-
Secondary Outcome Measures: Changes in IPSS at earlier time points, peak urine flow rate (Qmax), prostate volume, BPH Impact Index (BII), and safety assessments.
Standardized Surgical Protocol for Transurethral Resection of the Prostate (TURP)
-
Anesthesia: General or spinal anesthesia is administered.
-
Instrumentation: A resectoscope, a thin instrument with a light, camera, and an electrified wire loop, is used.
-
Procedure:
-
The resectoscope is inserted through the urethra to the prostate.
-
The surgeon visualizes the prostate and the bladder neck.
-
The electrified wire loop is used to resect (cut away) the adenomatous prostatic tissue that is causing obstruction, one piece at a time.
-
Irrigating fluid is used to flush the resected tissue chips into the bladder.
-
Hemostasis is achieved by coagulating bleeding vessels with the resectoscope.
-
At the end of the procedure, the tissue chips are evacuated from the bladder.
-
A urinary catheter is placed to drain the bladder and allow for healing.
-
Visualizations
Caption: Signaling pathway of this compound's mechanism of action.
Caption: Experimental workflow for a typical BPH clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of this compound triflutate in outpatient medical treatment of male lower urinary tract symptoms associated with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound triflutate: results of long-term safety and efficacy trials of a novel injectable therapy for symptomatic prostate enlargement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transurethral resection of the prostate across continents: a meta-analysis evaluating quality of gold standard in the twenty-first century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bipolar Transurethral Resection Versus Monopolar Transurethral Resection for Benign Prostatic Hypertrophy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Fexapotide in Benign Prostatic Hyperplasia: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of Fexapotide clinical trial data for the treatment of benign prostatic hyperplasia (BPH), comparing its performance with established oral therapies. The information is intended to provide an objective overview for researchers, scientists, and professionals involved in drug development.
Comparative Efficacy and Safety of BPH Treatments
The following tables summarize the quantitative data from clinical trials of this compound and commonly prescribed oral medications for BPH: tamsulosin (an alpha-blocker), finasteride (a 5-alpha-reductase inhibitor), and combination therapy.
Table 1: Patient Baseline Characteristics
This table outlines the baseline characteristics of the patient populations in the respective clinical trials. This context is crucial for the objective comparison of treatment outcomes.
| Parameter | This compound (Phase III Trials: NX02-0017 & NX02-0018)[1][2] | Tamsulosin (Monotherapy) | Finasteride (Monotherapy) | Combination (Tamsulosin + Finasteride) |
| Number of Patients | 995 | Varies by study | Varies by study | Varies by study |
| Age (years) | ≥ 45 | Varies by study | Varies by study | Varies by study |
| International Prostate Symptom Score (IPSS) | ≥ 15 (Range in NX02-0018: 15-35)[1][3] | Varies by study | Varies by study | Varies by study |
| Peak Urinary Flow Rate (Qmax, mL/sec) | < 15[1] | Varies by study | Varies by study | Varies by study |
| Prostate Volume (mL) | ≥ 30 and ≤ 70 | Varies by study | Varies by study | Varies by study |
Table 2: Efficacy Outcomes - Change in IPSS
This table compares the change in the International Prostate Symptom Score (IPSS) from baseline after treatment. A negative value indicates an improvement in symptoms.
| Treatment | Mean/Median Change in IPSS | Follow-up Duration | Comparator | Mean/Median Change in IPSS (Comparator) | p-value |
| This compound | -5.2 (median) | Long-term (mean 3.58 years) | Placebo | -3.0 (median) | < 0.0001 |
| Tamsulosin (0.4 mg) | -5.2 (mean) | 26 weeks | Finasteride (5 mg) | -4.5 (mean) | 0.055 |
| Finasteride (5 mg) | -4.0 (mean) | 6 years | Open-label | N/A | < 0.001 |
| Combination (Tamsulosin 0.4 mg + Finasteride 5 mg) | -11.9 (mean) | 12 months | Tamsulosin (0.4 mg) | -7.8 (mean) | < 0.01 |
Table 3: Efficacy Outcomes - Other Key Metrics
This table presents other important efficacy outcomes, including changes in urinary flow rate and the incidence of disease progression.
| Treatment | Outcome Measure | Result | Comparator | Comparator Result | p-value |
| This compound | Incidence of Acute Urinary Retention (AUR) | 1.08% | Placebo | 5.63% | 0.0058 |
| This compound | Incidence of BPH-related Surgery | 8.08% (at 3 years) | Oral BPH Medications | 27.85% (at 3 years) | < 0.0001 |
| Tamsulosin (0.4 mg) | Change in Qmax (mL/sec) | +2.3 (mean) | Finasteride (5 mg) | +0.7 (mean) | 0.0007 |
| Finasteride (5 mg) | Change in Qmax (mL/sec) | +2.9 (mean) | Open-label | N/A | < 0.001 |
| Combination (Tamsulosin 0.4 mg + Finasteride 5 mg) | Change in Qmax (mL/sec) | +6.4 (mean) | Tamsulosin (0.4 mg) | +3.7 (mean) | 0.03 |
Experimental Protocols
This compound Administration Protocol
The administration of this compound is a minimally invasive procedure performed in a clinical setting. The following is a detailed methodology based on the protocols of the Phase III clinical trials:
Patient Preparation:
-
Informed consent is obtained from the patient.
-
A pre-procedure assessment, including medical history, physical examination, and baseline measurements (IPSS, Qmax, prostate volume via TRUS), is conducted.
-
Prophylactic antibiotics are administered to reduce the risk of infection.
-
An enema may be administered on the day of the procedure to cleanse the rectum.
Procedure:
-
The patient is placed in the left lateral decubitus position.
-
A local anesthetic, typically lidocaine gel, is instilled into the rectum. A periprostatic nerve block may also be performed.
-
A transrectal ultrasound (TRUS) probe is inserted into the rectum to visualize the prostate gland.
-
This compound triflutate is reconstituted to a 2.5 mg dose in 10 mL of sterile phosphate-buffered saline.
-
Using a 22-gauge needle guided by the TRUS, 5 mL of the this compound solution is injected into the transition zone of each prostatic lobe.
-
The needle is withdrawn, and the procedure is complete. The entire procedure typically takes 5-10 minutes.
Post-Procedure:
-
The patient is monitored for a short period for any immediate adverse effects.
-
Post-procedure instructions are provided, including the continuation of antibiotics and advice on managing potential minor side effects such as transient hematuria or hematospermia.
Visualizations
This compound's Proposed Mechanism of Action
This compound is believed to induce apoptosis (programmed cell death) in prostatic glandular cells through the activation of several key signaling pathways.
Caption: this compound activates Caspase, TNF, and BCL pathways to induce apoptosis.
This compound Clinical Trial Workflow
The Phase III clinical trials for this compound followed a structured workflow from patient screening to long-term follow-up.
Caption: Workflow of this compound Phase III clinical trials.
Logical Relationship of BPH Treatment Goals
The treatment of BPH aims to address the underlying pathophysiology to achieve desired clinical outcomes.
Caption: The relationship between BPH pathophysiology and treatment objectives.
References
A Head-to-Head Examination: Fexapotide Versus Alpha-Blockers for Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Two Distinct Therapeutic Approaches for Benign Prostatic Hyperplasia (BPH).
Benign prostatic hyperplasia (BPH) presents a significant clinical challenge, impacting the quality of life for a large proportion of the aging male population. The therapeutic landscape has been dominated by oral medications, primarily alpha-adrenergic receptor blockers (alpha-blockers), which provide symptomatic relief by relaxing smooth muscle tissue in the prostate and bladder neck. However, the emergence of Fexapotide triflutate, a novel injectable agent, offers a fundamentally different, tissue-ablative approach. This guide provides a detailed, data-driven comparison of this compound and alpha-blockers, focusing on their distinct mechanisms of action, clinical efficacy, safety profiles, and experimental protocols to inform research and development in the urological sphere.
Executive Summary
While no direct head-to-head clinical trials have been conducted, this guide synthesizes data from pivotal placebo-controlled trials of this compound and numerous studies of various alpha-blockers. This compound, administered as a single intraprostatic injection, induces apoptosis of glandular epithelial cells, leading to a reduction in prostate volume and sustained symptomatic improvement. In contrast, alpha-blockers are daily oral medications that provide rapid symptomatic relief by relaxing smooth muscle but do not alter the underlying prostate tissue. This fundamental difference in their mechanism of action is reflected in their efficacy and safety profiles.
Quantitative Data Comparison
The following tables summarize the key efficacy and safety data for this compound and a selection of commonly prescribed alpha-blockers. Data is derived from separate clinical trials and meta-analyses.
Table 1: Efficacy Comparison - Change in International Prostate Symptom Score (IPSS)
| Treatment | Dosage | Mean Change from Baseline in IPSS | Study Duration |
| This compound triflutate | 2.5 mg (single injection) | -5.7 (mean)[1] | Long-term (mean 43 months)[1] |
| -5.2 (median)[2][3][4] | Long-term (mean 3.58 years) | ||
| -8.02 (after re-injection) | Mean 26.2 months post-initial | ||
| Tamsulosin | 0.4 mg once daily | -9.59 | 12 weeks |
| 0.2 mg once daily | -5.61 | 12 weeks | |
| Doxazosin GITS | 4-8 mg once daily | Greater improvement than tamsulosin (P=0.019) | 8 weeks |
| Alfuzosin | 10 mg once daily | -6.4 (33.4% improvement) | 3 years |
| -7 (38.5% improvement) | 2 years | ||
| Silodosin | 8 mg once daily | -8.3 | 12 weeks |
| -7.93 | 24 weeks |
Table 2: Efficacy Comparison - Change in Peak Urinary Flow Rate (Qmax)
| Treatment | Dosage | Mean Change from Baseline in Qmax (mL/s) | Study Duration |
| This compound triflutate | 2.5 mg (single injection) | Not consistently reported as a primary endpoint in long-term studies | - |
| Tamsulosin | 0.4 mg once daily | No significant improvement in one long-term study | Median 43 months |
| 0.4 mg once daily | 3.57 to 4.29 (not statistically significant) | 3 months | |
| Doxazosin GITS | 4-8 mg once daily | 2.6 | 8 weeks |
| Alfuzosin | 10 mg once daily | Significant improvement (P=0.001) | 2 years |
| Silodosin | 8 mg once daily | No significant difference from placebo in one study | 12 weeks |
| Significant improvement (P=0.015) | 12 weeks |
Table 3: Safety and Tolerability Comparison - Common Adverse Events
| Adverse Event | This compound triflutate (Rate) | Alpha-Blockers (Representative Rates) |
| Dizziness/Hypotension | No significant difference from placebo | Doxazosin: 17% (dizziness), 4% (hypotension) vs. 6% and 0% for placebo |
| Alfuzosin: Higher incidence than placebo or tamsulosin | ||
| Ejaculatory Dysfunction | No transient or persistent sexual side effects reported | Silodosin: 22.3% (abnormal ejaculation) vs. 1.6% for tamsulosin |
| Tamsulosin: Common, but lower incidence than silodosin | ||
| Acute Urinary Retention (AUR) | Reduced incidence (1.08%) vs. placebo (5.63%) | Alfuzosin: Did not reduce the risk of AUR vs. placebo in one study |
| Need for BPH-related Surgery | Reduced incidence (8.08%) vs. oral medications (27.85%) at 3 years | Alfuzosin: Tended to reduce the risk vs. placebo (5.1% vs 6.5%) |
Experimental Protocols
This compound Triflutate (Pivotal Phase 3 Trials - e.g., NX02-0017 & NX02-0018)
-
Study Design: Two identical, multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.
-
Patient Population: Men aged 45 years or older with a diagnosis of BPH, an International Prostate Symptom Score (IPSS) of ≥15, and a prostate volume of ≥25 cm³.
-
Intervention: A single, transrectal, ultrasound-guided intraprostatic injection of 2.5 mg this compound triflutate (in two 5 mL boluses into the transition zones) or placebo (saline).
-
Primary Efficacy Endpoint: Change from baseline in IPSS at 12 months and at long-term follow-up.
-
Secondary Efficacy Endpoints: Incidence of acute urinary retention (AUR), need for BPH-related surgical intervention, and changes in quality of life scores.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs throughout the study.
Alpha-Blockers (Typical Phase 3 Trial Design - e.g., Tamsulosin, Doxazosin)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover design.
-
Patient Population: Men with symptomatic BPH, typically with an IPSS ≥ 8 and a maximum urinary flow rate (Qmax) < 15 mL/s.
-
Intervention: Daily oral administration of the alpha-blocker (e.g., tamsulosin 0.4 mg, doxazosin 4-8 mg) or placebo. Dose titration may be included for some alpha-blockers.
-
Primary Efficacy Endpoints: Change from baseline in total IPSS and/or Qmax.
-
Secondary Efficacy Endpoints: Changes in IPSS subscores (storage and voiding), quality of life, and post-void residual urine volume.
-
Safety Assessments: Monitoring of adverse events, with a particular focus on cardiovascular effects such as dizziness, orthostatic hypotension, and syncope.
Signaling Pathways and Mechanisms of Action
This compound: Inducer of Apoptosis
This compound's mechanism of action is centered on the induction of apoptosis, or programmed cell death, specifically in the glandular epithelial cells of the prostate. This leads to a reduction in prostate volume and subsequent relief of BPH symptoms. The precise signaling cascade is still under investigation, but it is understood to involve the activation of intracellular caspases, key mediators of apoptosis.
This compound's apoptotic signaling pathway.
Alpha-Blockers: Smooth Muscle Relaxation
Alpha-blockers function by competitively inhibiting alpha-1 adrenergic receptors on the smooth muscle cells of the prostate, bladder neck, and prostatic urethra. This blockade prevents norepinephrine from binding to these receptors, leading to smooth muscle relaxation, a reduction in urethral resistance, and an improvement in urinary flow.
Alpha-blocker's mechanism of action.
Experimental Workflow Comparison
The clinical development and evaluation of this compound and alpha-blockers follow distinct pathways, reflecting their different modes of administration and mechanisms of action.
Comparison of clinical trial workflows.
Conclusion for the Research Community
This compound and alpha-blockers represent two distinct and valuable therapeutic strategies for BPH. Alpha-blockers offer rapid and effective symptomatic relief through a well-understood mechanism of smooth muscle relaxation. Their primary limitation lies in the lack of disease modification and a side effect profile that includes cardiovascular and ejaculatory effects.
This compound, with its novel apoptotic mechanism, presents a paradigm shift towards a potentially disease-modifying, single-treatment intervention. The long-term efficacy and favorable safety profile, particularly the reduced incidence of AUR and need for surgery, are compelling. However, its invasive, office-based administration contrasts with the convenience of daily oral alpha-blockers.
For drug development professionals, the data suggests several avenues for future research. Head-to-head trials comparing this compound with alpha-blockers are a critical next step to definitively establish comparative efficacy and long-term outcomes. Further elucidation of this compound's signaling pathway could uncover novel targets for BPH therapy. Additionally, research into patient selection criteria for each treatment modality would optimize clinical outcomes and personalize BPH management. The development of new alpha-blockers with improved uroselectivity and fewer side effects also remains a viable area of investigation. Ultimately, a deeper understanding of the comparative strengths and weaknesses of these two approaches will drive the next generation of therapies for this prevalent condition.
References
- 1. urotoday.com [urotoday.com]
- 2. This compound triflutate: results of long-term safety and efficacy trials of a novel injectable therapy for symptomatic prostate enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound triflutate: results of long-term safety and efficacy trials of a novel injectable therapy for symptomatic prostate enlargement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of Pro-Apoptotic Effects: Fexapotide vs. Doxazosin and Finasteride
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Fexapotide's performance in inducing programmed cell death against established alternatives, supported by available experimental data.
This compound, a novel injectable protein, has demonstrated pro-apoptotic effects in prostate cells, positioning it as a potential therapeutic for conditions like benign prostatic hyperplasia (BPH) and prostate cancer.[1][2][3][4][5] This guide provides a comparative analysis of the in vitro pro-apoptotic efficacy of this compound against two commonly used drugs for prostate-related conditions: Doxazosin, an alpha-1 adrenergic receptor antagonist, and Finasteride, a 5-alpha-reductase inhibitor.
While in vitro quantitative data for this compound is limited in publicly available literature, this guide summarizes the existing qualitative evidence and contrasts it with the more extensively documented quantitative effects of Doxazosin and Finasteride.
Comparative Analysis of Pro-Apoptotic Effects
The following tables summarize the available in vitro data for this compound and its comparators on prostate cell lines. It is important to note the disparate levels of quantitative detail available for each compound.
Table 1: Effects on Cell Viability and Apoptosis
| Compound | Cell Line | Assay | Concentration | Key Findings |
| This compound | LNCaP | TUNEL Assay | 2.5 mg/ml | Green fluorescence indicating cells undergoing apoptosis. |
| LNCaP | Electron Microscopy | 2.5 mg/ml | Prominent nuclear bleb formation, a characteristic of apoptosis. | |
| Doxazosin | PC-3 | CCK-8 Assay | 0.1 - 100 µM | Dose-dependent reduction in cell viability; IC50 of 25.42 ± 1.42 µM. |
| BPH-1 | Cell Viability Assay | Not specified | Significantly decreased cell viability and induced apoptosis. | |
| PC-3, BPH-1 | Western Blot | 25 µM | Activation of caspase-8 and caspase-3. | |
| PC-3, BPH-1 | Caspase-8 Activity Assay | 25 µM | Significant increase in caspase-8 activity at 24 and 48 hours. | |
| LNCaP | cDNA Microarray | Not specified | Deregulation of genes involved in DNA replication and repair. | |
| Finasteride | LNCaP | MTT Assay | 10 µM and 50 µM | Significant decrease in cell viability after 4 days of exposure. |
| LNCaP | Flow Cytometry (Propidium Iodide) | 0.1, 1, 10, 50 µM | Concentration-dependent increase in the percentage of apoptotic cells (sub-G1 peak). | |
| LNCaP | Western Blot | Not specified | Increased expression of pro-apoptotic Bax and decreased expression of anti-apoptotic Bcl-2 and Bcl-xL. | |
| LNCaP | Western Blot | Not specified | Increased caspase-3 activity. |
Signaling Pathways of Apoptosis Induction
The mechanisms through which these compounds induce apoptosis appear to differ, targeting various points in the programmed cell death cascade.
This compound
The precise signaling pathway for this compound-induced apoptosis has not been extensively detailed in available in vitro studies. However, it is known to selectively induce apoptosis in prostate glandular cells. Research indicates that this compound treatment is associated with an increased expression of important apoptosis markers. The morphological changes observed, such as nuclear blebbing, are hallmarks of the execution phase of apoptosis.
Figure 1. Proposed mechanism of this compound-induced apoptosis.
Doxazosin
Doxazosin has been shown to induce apoptosis through a death receptor-mediated (extrinsic) pathway. Treatment with Doxazosin leads to the upregulation of Fas/CD95 and the recruitment of FADD (Fas-Associated Death Domain), which in turn activates the initiator caspase-8. Activated caspase-8 then triggers the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately apoptosis. An increase in the pro-apoptotic protein Bax has also been observed.
Figure 2. Doxazosin apoptosis signaling pathway.
Finasteride
Finasteride appears to primarily utilize the intrinsic (mitochondrial) pathway of apoptosis. It modulates the expression of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which then activates the caspase cascade, including the executioner caspase-3.
Figure 3. Finasteride apoptosis signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate prostate cells (e.g., LNCaP, PC-3, BPH-1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound, Doxazosin, or Finasteride) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control group.
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: For MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. For CCK-8, no solubilization is needed. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat cells with the test compounds as described for the cell viability assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS (phosphate-buffered saline).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Grow and treat cells on coverslips. After treatment, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP) for 1 hour at 37°C.
-
Detection: If an indirectly labeled dUTP was used, incubate with a fluorescently labeled antibody against the label (e.g., anti-BrdU antibody).
-
Counterstaining and Imaging: Counterstain the cell nuclei with a DNA dye such as DAPI. Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show bright fluorescence in the nuclei.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway (e.g., caspases, Bcl-2 family proteins).
-
Protein Extraction: After treating the cells, lyse them in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the target proteins (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2).
-
Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of the target proteins.
Figure 4. Experimental workflow for assessing pro-apoptotic effects.
Conclusion
Doxazosin and Finasteride have been more extensively characterized in vitro, with studies providing specific IC50 values, dose-dependent effects on apoptosis, and detailed insights into their respective signaling pathways. Doxazosin primarily acts through the extrinsic death receptor pathway, while Finasteride utilizes the intrinsic mitochondrial pathway.
For a comprehensive evaluation of this compound's pro-apoptotic potential, further in vitro studies are warranted to generate quantitative data on its dose-dependent effects, to elucidate its precise molecular mechanism of action, and to enable direct, side-by-side comparisons with other pro-apoptotic agents in relevant prostate cell line models.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. nymox.com [nymox.com]
- 3. researchgate.net [researchgate.net]
- 4. Finasteride induces apoptosis via Bcl-2, Bcl-xL, Bax and caspase-3 proteins in LNCaP human prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Triflutate Induces Selective Prostate Glandular Pharmaco-Ablation in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Clinical Significance of Fexapotide's Effects: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Fexapotide triflutate, a novel injectable protein for the treatment of benign prostatic hyperplasia (BPH), with established oral pharmacotherapies. Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical trial data, outlines experimental methodologies, and visualizes key pathways and processes to facilitate an objective assessment of this compound's clinical significance.
Introduction to this compound and Current BPH Treatments
Benign prostatic hyperplasia is a common condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to bothersome lower urinary tract symptoms (LUTS).[1] Current first-line treatments for BPH primarily involve oral medications, including alpha-blockers, 5-alpha reductase inhibitors (5-ARIs), and phosphodiesterase-5 (PDE-5) inhibitors. While effective for many, these therapies can be associated with side effects and may require lifelong administration.
This compound triflutate emerges as a first-in-class injectable protein that offers a novel mechanism of action.[2] It is designed for in-office administration and works by inducing apoptosis, or programmed cell death, specifically in the glandular cells of the prostate, leading to a reduction in prostate volume and alleviation of BPH symptoms.[2][3]
Comparative Efficacy of this compound and Oral Therapies
The clinical efficacy of this compound has been evaluated in long-term, placebo-controlled studies. The following tables summarize the key quantitative outcomes from these trials and compare them with data from meta-analyses of oral BPH treatments. It is important to note that direct head-to-head clinical trials between this compound and other BPH medications are not yet available; the comparisons are drawn from separate placebo-controlled trials.
Table 1: Comparison of Efficacy Outcomes for this compound and Oral BPH Therapies
| Treatment Class | Key Efficacy Endpoint | Reported Improvement | Citation(s) |
| This compound triflutate | International Prostate Symptom Score (IPSS) Change from Baseline (Long-Term) | Median improvement of -5.2 points vs. -3.0 for placebo (p < 0.0001) | [4] |
| Incidence of Acute Urinary Retention (AUR) (Long-Term) | 1.08% with this compound vs. placebo (p = 0.0058) | ||
| Reduced Need for BPH-Related Surgery (at 3 years) | 8.08% with this compound vs. 27.85% with oral BPH medications in a crossover cohort (p < 0.0001) | ||
| Alpha-Blockers | IPSS Change from Baseline | Significant improvement compared to placebo. Doxazosin showed a mean difference of -1.60 compared to tamsulosin in one review. | |
| 5-Alpha Reductase Inhibitors (5-ARIs) | IPSS Change from Baseline | Symptom score improvements of 10% to 20% compared with placebo. | |
| Reduced Risk of AUR and BPH-Related Surgery | Significant reduction in the relative risk for AUR and surgery compared with placebo. | ||
| Phosphodiesterase-5 (PDE-5) Inhibitors | IPSS Change from Baseline | Statistically significant improvement in IPSS compared to placebo. |
Safety and Tolerability Profile
This compound has demonstrated a favorable safety profile in clinical trials, with no significant differences in adverse events compared to placebo. In contrast, oral therapies are associated with a range of side effects that can impact patient adherence.
Table 2: Comparison of Key Adverse Events
| Treatment Class | Common Adverse Events | Citation(s) |
| This compound triflutate | No significant safety differences from placebo reported in long-term trials. | |
| Alpha-Blockers | Dizziness, asthenia, postural hypotension, syncope, and retrograde ejaculation. | |
| 5-Alpha Reductase Inhibitors (5-ARIs) | Sexual dysfunction (decreased libido, erectile dysfunction, ejaculatory disorder) in a small proportion of men (1%-8%). | |
| Phosphodiesterase-5 (PDE-5) Inhibitors | Generally mild and well-tolerated. Can include flushing, headache, and dyspepsia. |
Mechanism of Action: Inducing Apoptosis
This compound's targeted mechanism of action is a key differentiator. It selectively induces apoptosis in prostate glandular cells, leading to a reduction in prostate volume without affecting surrounding tissues. Research indicates that this compound is associated with an increased expression of important apoptosis markers.
Diagram 1: this compound's Signaling Pathway for Apoptosis Induction
Caption: this compound induces apoptosis in prostate cells.
Experimental Protocols
Clinical Trial Methodology for this compound
The long-term safety and efficacy of this compound were established in two placebo-controlled, double-blind, randomized parallel group trials involving 995 BPH patients across 72 sites.
-
Patient Population: Men with moderate to severe BPH.
-
Intervention: A single intraprostatic injection of this compound triflutate (2.5 mg) or placebo. The injection is administered via the transrectal route under ultrasound guidance.
-
Primary Endpoint: Change in International Prostate Symptom Score (IPSS) from baseline to 12 months and at long-term follow-up.
-
Follow-up: Long-term follow-up extended from 2 to 6.75 years.
Diagram 2: Experimental Workflow of this compound Phase III Clinical Trials
Caption: this compound Phase III clinical trial workflow.
Apoptosis Detection Assay (General Protocol)
The induction of apoptosis by this compound can be quantified using methods such as Annexin V staining followed by flow cytometry. This assay identifies cells in the early stages of apoptosis.
-
Principle: In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Procedure Outline:
-
Induce apoptosis in prostate cell lines by treating with this compound.
-
Harvest the cells and wash with a binding buffer.
-
Incubate the cells with fluorescently labeled Annexin V and PI.
-
Analyze the stained cells using a flow cytometer.
-
-
Interpretation:
-
Annexin V-negative and PI-negative cells are live.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Logical Relationships in BPH Treatment
This compound offers a potential alternative to the current standard of care for BPH, particularly for patients who wish to avoid daily medication or the side effects associated with oral therapies.
Diagram 3: Logical Relationships in the BPH Treatment Landscape
Caption: BPH treatment options and the position of this compound.
Conclusion
This compound triflutate represents a promising development in the treatment of BPH, offering a distinct mechanism of action and a favorable safety profile compared to existing oral therapies. Its efficacy in reducing BPH symptoms and the long-term need for surgical intervention has been demonstrated in clinical trials. For researchers and drug development professionals, this compound provides a new avenue for exploring targeted, minimally invasive treatments for prostatic diseases. Further research, including direct comparative studies with other BPH treatments, will continue to define its role in the clinical management of this prevalent condition.
References
A Cost-Effectiveness Analysis of Fexapotide Versus Standard Treatments for Benign Prostatic Hyperplasia
For Immediate Release
A comprehensive analysis of Fexapotide triflutate, a novel injectable therapy for benign prostatic hyperplasia (BPH), indicates it may offer a cost-effective alternative to standard oral medications and surgical interventions. This guide provides a detailed comparison of this compound with established BPH treatments, focusing on cost-effectiveness, clinical efficacy, safety, and mechanisms of action, intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound triflutate emerges as a promising BPH treatment, demonstrating long-term symptomatic improvement and a favorable safety profile.[1][2] Cost-effectiveness models suggest that at a price point below $14,000 per injection, this compound can be as cost-effective as oral pharmacotherapies, assuming a willingness-to-pay threshold of $150,000 per quality-adjusted life year (QALY).[3][4][5] Standard treatments, while effective, are associated with ongoing costs, potential for side effects, and in the case of surgery, higher upfront costs and risks. This guide synthesizes available data to facilitate an objective comparison.
Data Presentation: Comparative Analysis of BPH Treatments
The following tables summarize the quantitative data on the efficacy, safety, and cost-effectiveness of this compound and standard BPH treatments.
Table 1: Efficacy of this compound vs. Standard BPH Treatments
| Treatment | Key Efficacy Outcomes | Source |
| This compound triflutate | Mean International Prostate Symptom Score (IPSS) improvement of 5.7 points at a mean of 43 months. Reduced need for invasive BPH surgery compared to placebo. | |
| Alpha-blockers (e.g., Tamsulosin) | Rapid symptom relief, typically within days to weeks. | |
| 5-alpha-reductase inhibitors (5-ARIs; e.g., Finasteride) | Reduces prostate size over time, with symptom improvement taking 3-6 months. Reduces the long-term risk of acute urinary retention (AUR) and the need for surgery. | |
| Combination Therapy (Alpha-blocker + 5-ARI) | More effective at reducing the risk of clinical progression than monotherapy. | |
| Transurethral Resection of the Prostate (TURP) | Considered the gold standard for surgical intervention, providing significant symptom relief. |
Table 2: Safety and Tolerability Profile
| Treatment | Common Side Effects | Source |
| This compound triflutate | Minimal side effects reported in clinical trials involving over 1700 men. No significant drug-related toxicities. | |
| Alpha-blockers | Dizziness, headache, retrograde ejaculation. | |
| 5-alpha-reductase inhibitors (5-ARIs) | Decreased libido, erectile dysfunction, ejaculatory disorders. | |
| Combination Therapy | Side effect profile combines those of both medication classes. | |
| Transurethral Resection of the Prostate (TURP) | Retrograde ejaculation, urinary incontinence, erectile dysfunction, need for blood transfusion. |
Table 3: Cost-Effectiveness Comparison
| Treatment | Cost Information | Cost-Effectiveness Insights | Source | |---|---|---| | This compound triflutate | Cost-effective at a price per injection below $14,000 (at a willingness-to-pay threshold of $150,000/QALY). | Slightly increases QALYs compared to oral pharmacotherapy. | | | Alpha-blockers | Monthly costs range from approximately $30 to $100. | Cost-effective for moderate symptoms in the short term. | | | 5-alpha-reductase inhibitors (5-ARIs) | Monthly costs range from approximately $40 to $120. | Long-term medical therapy can be less cost-effective than surgery for younger patients. | | | Combination Therapy | Monthly costs around $100 to $200. | Can be the most cost-effective oral therapy option. | | | Transurethral Resection of the Prostate (TURP) | Procedure costs range from $5,000 to $10,000. | More cost-effective than long-term medical therapy for patients with a longer life expectancy and severe symptoms. | |
Experimental Protocols
This compound Triflutate Phase III Clinical Trials (e.g., NCT00918983, NCT00945490)
Objective: To evaluate the long-term safety and efficacy of a single transrectal injection of this compound triflutate (2.5 mg) for the treatment of BPH.
Study Design: Two identical, randomized, double-blind, placebo-controlled, parallel-group studies were conducted at 72 U.S. sites with 995 patients. Patients were randomized in a 3:2 ratio to receive either this compound or a placebo.
Inclusion Criteria:
-
Male, 45 years of age or older.
-
History of BPH for at least one year.
-
American Urological Association Symptom Index (AUASI) score of ≥15.
-
Prostate volume between 30 mL and 70 mL as determined by transrectal ultrasound (TRUS).
-
Maximum urinary flow rate (Qmax) < 15 mL/sec with a minimum voided volume of 125 mL.
Exclusion Criteria:
-
Previous surgery or minimally invasive surgery for BPH.
-
Post-void residual urine volume > 200 mL.
-
Prostate-specific antigen (PSA) ≥ 10 ng/mL, or PSA ≥ 4 ng/mL without a negative prostate biopsy.
-
History of prostate cancer.
Treatment Protocol: A single 10 mL dose of this compound triflutate (2.5 mg) or placebo was administered via transrectal intraprostatic injection under TRUS guidance. 5 mL was injected into the transition zone of each prostate lobe. No anesthesia or catheterization was required.
Follow-up: Patients were followed for up to 6.75 years. Assessments included IPSS, Qmax, prostate volume, and safety parameters at 10 days, and 1, 3, 6, 9, and 12 months, with long-term follow-up thereafter.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound-induced apoptosis signaling pathway in prostate cells.
Caption: Mechanisms of action of this compound and standard BPH treatments.
Caption: this compound Phase III clinical trial workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Prospective evaluation of this compound triflutate injection treatment of Grade Group 1 prostate cancer: 4-year results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound triflutate in outpatient medical treatment of male lower urinary tract symptoms associated with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nymox.com [nymox.com]
- 5. This compound Triflutate Induces Selective Prostate Glandular Pharmaco-Ablation in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Fexapotide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Fexapotide, a protein injectable used in research for conditions like benign prostatic hyperplasia.[1][2] Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring environmental protection.
This compound triflutate is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[3] However, proper disposal is still necessary to prevent environmental contamination. The primary environmental precaution is to prevent this compound from entering sewers or surface and ground water.[3]
Key Safety and Disposal Information
The following table summarizes the essential safety and handling information for this compound triflutate.
| Parameter | Guideline | Source |
| Hazard Classification | Not classified as a hazardous substance | [3] |
| Personal Protective Equipment (PPE) | Not required | |
| Environmental Precautions | Do not allow to enter sewers/surface or ground water | |
| Spill Cleanup | Pick up mechanically | |
| Hazardous Decomposition Products | No dangerous decomposition products known |
Standard Operating Procedure for this compound Disposal
This section provides a step-by-step protocol for the safe disposal of this compound in a laboratory setting.
Experimental Protocol: Disposal of Unused this compound
Objective: To outline the safe and environmentally responsible disposal of unused this compound.
Materials:
-
Unused this compound (solid or in solution)
-
Appropriate waste container (e.g., a labeled, sealable container for non-hazardous chemical waste)
-
Personal Protective Equipment (PPE) (Recommended, though not strictly required by the SDS)
-
Lab coat
-
Gloves
-
Safety glasses
-
Procedure:
-
Preparation:
-
Ensure the designated waste container is clearly labeled for "Non-hazardous laboratory waste" or as per your institution's specific guidelines.
-
Although the Safety Data Sheet (SDS) for this compound triflutate states that personal protective equipment is not required, it is good laboratory practice to wear a lab coat, gloves, and safety glasses when handling any chemical or biological material.
-
-
Disposal of Solid this compound:
-
Carefully transfer the solid this compound powder into the designated non-hazardous waste container.
-
Avoid generating dust. If there is a risk of aerosolization, perform the transfer in a fume hood or a designated area with controlled ventilation.
-
-
Disposal of this compound Solutions:
-
Do not pour this compound solutions down the drain.
-
Absorb the liquid onto an inert material (e.g., vermiculite, sand, or absorbent pads).
-
Place the absorbent material containing the this compound into the designated non-hazardous waste container.
-
-
Decontamination of Glassware and Equipment:
-
Rinse any glassware or equipment that has come into contact with this compound with an appropriate solvent (e.g., water or ethanol), collecting the rinse aid for proper disposal as described in step 3.
-
After the initial rinse, wash the glassware and equipment as per standard laboratory procedures.
-
-
Final Disposal:
-
Securely seal the waste container.
-
Dispose of the container through your institution's chemical waste disposal program. Follow all local, state, and federal regulations for waste disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for Fexapotide
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Fexapotide. While this compound is not classified as a hazardous substance, this document outlines best practices for laboratory handling to ensure a safe working environment and maintain product integrity.
Personal Protective Equipment (PPE)
Adherence to standard laboratory PPE protocols is recommended to minimize exposure and prevent contamination. The following table summarizes the recommended PPE for various procedures involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Lyophilized Powder | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Recommended if weighing outside a ventilated enclosure |
| Reconstitution | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Handling of Reconstituted Solution | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Spill Cleanup | Safety glasses with side shields | Nitrile gloves | Laboratory coat | N95 respirator if powder is aerosolized |
| Disposal | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
Operational Plan: Safe Handling and Reconstitution Protocol
1. Preparation and Inspection:
-
Ensure the work area, such as a laminar flow hood or a clean bench, is sanitized.
-
Visually inspect the this compound vial for any damage or seal compromise.
-
Allow the lyophilized this compound and the reconstitution buffer to equilibrate to room temperature before use.[1]
2. Reconstitution Protocol: this compound is a lyophilized protein that requires reconstitution before use. The following is a general protocol; always refer to the manufacturer's specific instructions if available.
-
Step 1: Centrifugation: Briefly centrifuge the vial to ensure the lyophilized powder collects at the bottom.[2][3]
-
Step 2: Buffer Addition: Using a sterile syringe and needle, slowly add the recommended volume of the appropriate sterile buffer (e.g., sterile water for injection or phosphate-buffered saline) to the vial. Direct the stream of buffer down the side of the vial to avoid foaming.
-
Step 3: Dissolution: Gently swirl or rock the vial to dissolve the powder. Avoid vigorous shaking or vortexing, as this can cause foaming and denaturation of the protein.
-
Step 4: Visual Inspection: Once dissolved, visually inspect the solution for any particulates or discoloration. The solution should be clear and colorless.
-
Step 5: Aliquoting and Storage: For long-term storage, it is recommended to aliquot the reconstituted solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or as recommended by the manufacturer.
Disposal Plan
As a non-hazardous substance, the disposal of this compound should follow standard laboratory procedures for non-hazardous chemical waste.
-
Unused Lyophilized Powder and Empty Vials:
-
Solid, non-hazardous chemicals can typically be disposed of in the regular laboratory trash.
-
Empty vials should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal as non-hazardous liquid waste. The empty, rinsed vials can then be disposed of in the regular trash.
-
-
Reconstituted this compound Solution:
-
Non-hazardous liquid waste may be poured down the sink drain with copious amounts of water, provided it is permitted by local regulations and institutional policies.
-
-
Contaminated Materials:
-
Personal protective equipment (gloves, lab coat) and other materials (e.g., pipette tips, paper towels) contaminated with this compound can be disposed of in the regular laboratory trash, unless institutional policy requires otherwise.
-
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal.
Visualizations
The following diagrams illustrate the safe handling workflow for this compound and its mechanism of action.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
